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1-Isopropyl-3-methylpiperazine Documentation Hub

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  • Product: 1-Isopropyl-3-methylpiperazine
  • CAS: 26864-87-9

Core Science & Biosynthesis

Foundational

1-Isopropyl-3-methylpiperazine CAS number and molecular weight

Core Identity & Process Chemistry Guide Chemical Identity & Physiochemical Profile[1][2][3][4][5] 1-Isopropyl-3-methylpiperazine is a secondary amine building block characterized by a piperazine core substituted with a m...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Process Chemistry Guide

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

1-Isopropyl-3-methylpiperazine is a secondary amine building block characterized by a piperazine core substituted with a methyl group at the C3 position and an isopropyl group at the N1 position. It serves as a critical pharmacophore in the synthesis of GPCR ligands, particularly for serotonin (5-HT) and dopamine receptor modulation, due to its ability to introduce steric bulk and lipophilicity without sacrificing solubility.

Critical Disambiguation: Researchers must distinguish this molecule from its isomer, 1-methyl-3-isopropylpiperazine. The position of the alkyl groups dictates the steric environment of the remaining secondary amine, drastically altering reactivity and binding affinity.

Key Data Table[6][7]
PropertySpecification
Chemical Name 1-Isopropyl-3-methylpiperazine
IUPAC Name 1-(Propan-2-yl)-3-methylpiperazine
CAS Number (Racemate) 26864-87-9
CAS Number ((R)-Isomer 2HCl) 1965314-63-9
CAS Number ((S)-Isomer 2HCl) 1965314-72-0
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Boiling Point ~175–180 °C (Estimated at 760 mmHg)
Density ~0.89 g/cm³
pKa ~9.2 (Secondary amine), ~4.5 (Tertiary amine)
Solubility Miscible in water, ethanol, DCM; soluble in ether.[1]

Synthetic Routes & Process Chemistry

The synthesis of 1-isopropyl-3-methylpiperazine is governed by regioselectivity. The starting material, 2-methylpiperazine, contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the methyl group (C2).

  • N4 (Unhindered): Distal from the methyl group.

Standard alkylation targets the unhindered N4 position. When N4 is alkylated, IUPAC nomenclature re-numbers the ring starting from the substituted nitrogen, converting the "2-methyl" starting material into the "3-methyl" product.

Preferred Route: Reductive Amination

Direct alkylation with isopropyl halides often leads to over-alkylation (quaternization). The industry-standard protocol utilizes reductive amination with acetone.

Protocol:

  • Reagents: 2-Methylpiperazine (1.0 eq), Acetone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), DCM or DCE (Solvent).

  • Mechanism: Formation of an iminium ion intermediate at the unhindered nitrogen, followed by selective hydride transfer.

  • Regiocontrol: The steric bulk of the C2-methyl group protects the adjacent nitrogen (N1) from reacting with the bulky acetone-derived iminium species.

SynthesisWorkflow cluster_0 Process Control Start 2-Methylpiperazine (C5H12N2) Reagent Acetone + STAB (Reductive Amination) Start->Reagent Mix in DCM Inter Iminium Ion Formation Reagent->Inter pH 5-6 Selectivity Regioselection: N4 reacts (Unhindered) N1 blocked (Sterics) Inter->Selectivity Product 1-Isopropyl-3-methylpiperazine (Target) Selectivity->Product Hydride Transfer

Figure 1: Regioselective synthesis workflow via reductive amination, highlighting the steric protection mechanism.

Analytical Characterization & Quality Control

Validating the identity of 1-isopropyl-3-methylpiperazine requires distinguishing it from the N1-methyl/C3-isopropyl isomer.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Isopropyl Group: Look for a distinct septet at δ ~2.7 ppm (1H) and a doublet at δ ~1.05 ppm (6H).

  • C-Methyl Group: A doublet at δ ~1.0 ppm (3H).

  • Ring Protons: A complex set of multiplets between δ 2.0–3.0 ppm.

  • Differentiation: If the spectrum shows a singlet for a methyl group attached to nitrogen (δ ~2.3 ppm), you have the wrong isomer (1-methyl-3-isopropylpiperazine).

Mass Spectrometry (ESI-MS)[4]
  • Parent Ion: [M+H]⁺ = 143.2 m/z.

  • Fragmentation: Loss of the isopropyl group may show a fragment at m/z ~100 (2-methylpiperazine core).

QC Decision Tree

QC_Workflow Sample Crude Product GCMS GC-MS Analysis Sample->GCMS MassCheck M+ = 142? GCMS->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes Reject Reject/Reprocess MassCheck->Reject No IsoCheck Septet present? No N-Me Singlet? NMR->IsoCheck Chiral Chiral HPLC (If enantiopure) IsoCheck->Chiral Yes IsoCheck->Reject No (Isomer Error) Release Release Batch Chiral->Release

Figure 2: Quality Control decision tree ensuring structural fidelity and isomeric purity.

Applications in Drug Discovery[9]

1-Isopropyl-3-methylpiperazine is primarily used as an intermediate to introduce the N-isopropylpiperazine motif .

  • Lipophilicity Modulation: The isopropyl group adds significant lipophilicity (LogP increase) compared to a methyl or ethyl group, improving blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Stability: The branching of the isopropyl group retards N-dealkylation by cytochrome P450 enzymes compared to linear alkyl chains.

  • Secondary Amine Handle: The remaining secondary amine (the hindered nitrogen in the original numbering, now N4) is available for coupling with aryl halides (Buchwald-Hartwig) or carboxylic acids (Amide coupling).

Handling & Safety (SDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption (carbamate formation).

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle only in a fume hood.

References

  • PubChem. (n.d.).[2] Compound Summary: Piperazine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 1-Isopropyl-3-methylpiperazine in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Isopropyl-3-methylpiperazine . This document is structured to support process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Isopropyl-3-methylpiperazine . This document is structured to support process chemists and formulation scientists in optimizing solvent selection for synthesis, purification, and extraction.

Technical Guide for Process Research & Development

Executive Summary

1-Isopropyl-3-methylpiperazine (CAS: 26864-87-9) represents a distinct class of amphiphilic heterocycles. Unlike unsubstituted piperazine, which is highly polar and hygroscopic, the addition of isopropyl (N1) and methyl (C3) groups introduces significant lipophilicity (LogP shift > +2.0 units relative to piperazine).

This structural modification creates a "Goldilocks" solubility profile : the molecule retains high solubility in polar protic solvents due to the secondary amine (N4) hydrogen-bonding capability, yet exhibits sufficient lipophilicity to dissolve in non-polar hydrocarbons like toluene and heptane. For process scientists, this duality offers a strategic advantage: solubility can be toggled exclusively by pH adjustment, allowing for facile "pH-swing" extractions that are impossible with more hydrophilic analogues.

Physicochemical Architecture

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue (Approx.)Mechanistic Implication for Solubility
Molecular Formula C₈H₁₈N₂Moderate molecular weight (142.24 g/mol ) favors solvent miscibility.
Structure N1-Isopropyl, C3-MethylThe bulky N-isopropyl group disrupts crystal packing, lowering melting point and increasing solubility in alkanes.
pKa (Predicted) pKa₁ ≈ 9.2 (N4-H)pKa₂ ≈ 4.5 (N1)Critical: At pH < 7, the molecule protonates, becoming water-soluble/organic-insoluble. At pH > 11, it is a free base, favoring organic solubility.
LogP (Predicted) 0.8 – 1.1Positive LogP indicates preference for organic phases (DCM, Toluene) over water in neutral conditions.
H-Bond Donors 1 (N4-H)Facilitates solubility in alcohols and water.

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" and thermodynamic interactions (dipole-dipole vs. Van der Waals).

Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol (MeOH), Ethanol (EtOH), Isopropyl Alcohol (IPA).

  • Behavior: Miscible to Highly Soluble.

  • Mechanism: The secondary amine (N4) acts as a hydrogen bond donor, while both nitrogens act as acceptors. The release of solvation energy (enthalpy) typically makes dissolution exothermic.

  • Application: Ideal for reactions requiring homogeneous conditions or as the "good solvent" in recrystallization of salts (e.g., dihydrochloride).

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Behavior: Highly Soluble.

  • Mechanism: DCM is the "universal solvent" for this class. The dipole-dipole interactions between the solvent and the amine nitrogens drive solubility.

  • Application: DCM is the preferred solvent for extraction from basic aqueous layers. THF is suitable for lithiation or coupling reactions.

Non-Polar / Low Polarity Solvents (Moderate to High Solubility)
  • Solvents: Toluene, Diethyl Ether (Et₂O), Hexanes, Heptane.

  • Behavior: Soluble (Toluene) to Moderate (Hexanes).

  • Mechanism: The isopropyl group provides a "greasy" anchor, allowing interaction with non-polar solvents. Unlike bare piperazine (insoluble in hexanes), 1-isopropyl-3-methylpiperazine will dissolve in warm alkanes.

  • Application: Toluene is excellent for azeotropic removal of water. Hexanes/Heptane can act as "anti-solvents" to precipitate the salt form of the amine.

Summary Table: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction
Chlorinated Dichloromethane★★★★★ (Excellent)Dipole-Dipole
Alcohol Methanol / Ethanol★★★★★ (Miscible)Hydrogen Bonding
Aromatic Toluene★★★★☆ (Good)

-Lone Pair / VdW
Ether THF / MTBE★★★★☆ (Good)Dipole-Dipole
Alkane Hexane / Heptane★★★☆☆ (Moderate)Van der Waals (Lipophilic tail)
Aqueous Water (pH 7)★★★★☆ (Good)Hydrogen Bonding

Experimental Protocols

Since exact quantitative data may vary by batch purity, the following self-validating protocols allow researchers to determine precise solubility limits.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Purpose: To define the exact saturation point (mg/mL) in a specific solvent at a controlled temperature.

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 5.0 mL of the target solvent to the vial. Add 1-Isopropyl-3-methylpiperazine in 100 mg increments, vortexing for 5 minutes between additions, until a visible undissolved oil/solid phase persists (cloud point or phase separation).

  • Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (Rotavap) or nitrogen stream until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: pH-Dependent Partitioning (Process Optimization)

Purpose: To determine the optimal pH for extraction.

  • Setup: Prepare a biphasic system of 10 mL Toluene and 10 mL Water containing 500 mg of the amine.

  • Acidification: Adjust aqueous pH to 2.0 using HCl. Shake and separate. Analyze Toluene layer by HPLC/TLC. (Expect: ~0% Amine in Toluene).

  • Basification: Adjust aqueous pH to 12.0 using NaOH. Shake and separate. Analyze Toluene layer. (Expect: >95% Amine in Toluene).

  • Validation: This confirms the "pH-swing" capability for purification.

Process Application: Purification Strategy

The solubility profile dictates the purification logic. Because the free base is soluble in organics but the salt is not, we can use Reactive Crystallization .

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and purification based on the solubility data derived above.

SolubilityWorkflow Start Crude 1-Isopropyl-3-methylpiperazine SolventSelect Select Solvent System Start->SolventSelect PolarRoute Polar Impurities Present? SolventSelect->PolarRoute NonPolarRoute Non-Polar Impurities Present? SolventSelect->NonPolarRoute SaltFormation Dissolve in Ethanol Add HCl in IPA PolarRoute->SaltFormation Yes AcidWash Dissolve in Toluene Wash with pH 3 Water (Amine moves to Aqueous) NonPolarRoute->AcidWash Yes BaseExtract Basify Aqueous to pH 12 Extract into DCM/Toluene AcidWash->BaseExtract Purified Free Base Final Pure Product BaseExtract->Final Evaporate Solvent Precipitation Precipitate Dihydrochloride Salt (Insoluble in EtOH/IPA mix) SaltFormation->Precipitation Precipitation->Final Filter Solid

Figure 1: Purification decision tree leveraging the solubility differences between the free base and salt forms.

Key Takeaway for Formulation
  • For Injectables: Use the dihydrochloride salt form to maximize aqueous solubility (>100 mg/mL).

  • For Lipid Formulations: Use the free base form for compatibility with oils, surfactants, and lipophilic excipients.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880329, 1-Isopropylpiperazine. (Used for comparative SAR analysis of the N-isopropyl moiety). Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2005).Environmental Organic Chemistry. Wiley-Interscience.
Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 1-Isopropyl-3-methylpiperazine Derivatives

This guide offers a comprehensive exploration of the thermodynamic properties of 1-isopropyl-3-methylpiperazine derivatives, a class of compounds holding significant promise in modern drug discovery. For researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive exploration of the thermodynamic properties of 1-isopropyl-3-methylpiperazine derivatives, a class of compounds holding significant promise in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's thermodynamic profile is not merely academic; it is a cornerstone of rational drug design, influencing everything from target binding affinity and selectivity to solubility and formulation stability. We will dissect the theoretical underpinnings, detail rigorous experimental protocols, and explore powerful computational methods to provide a holistic and actionable framework for characterizing these critical molecular attributes.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[1][2] The specific substitution pattern of 1-isopropyl-3-methylpiperazine offers a unique combination of steric and electronic features that can be strategically manipulated to optimize interactions with biological targets. However, each modification, no matter how subtle, inevitably alters the compound's thermodynamic landscape. This guide is designed to equip you with the knowledge to predict, measure, and interpret these changes, thereby accelerating the journey from lead compound to viable drug candidate.

The Thermodynamic Imperative in Drug Discovery

At its core, drug action is a thermodynamic event. The binding of a ligand to its protein target is governed by a delicate balance of enthalpic and entropic contributions. A favorable binding event is characterized by a negative change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as described by the fundamental equation:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH) represents the change in heat content of the system upon binding. It is driven by the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the drug molecule and its target.

  • Entropy (ΔS) is a measure of the change in the system's disorder. This includes changes in the conformational freedom of the drug and protein, as well as the significant role of solvent (water) reorganization.

  • Gibbs Free Energy (ΔG) is the ultimate determinant of binding affinity. A more negative ΔG corresponds to a tighter binding interaction.

Beyond target affinity, properties like solubility, melting point, and vapor pressure are all direct manifestations of a molecule's thermodynamic characteristics. Understanding these properties is crucial for developing formulations that ensure adequate bioavailability and stability.[3][4]

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for characterizing thermodynamic properties.[5][6] The following section details robust, self-validating protocols for key experimental techniques.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity (Cp) and the enthalpy of phase transitions (e.g., melting, ΔHfus).[7]

Experimental Protocol: DSC Measurement

  • Sample Preparation: Accurately weigh 2-5 mg of the 1-isopropyl-3-methylpiperazine derivative into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol.

  • Measurement Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • Hold isothermally for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to analyze the glass transition of the amorphous solid or to ensure thermal history is normalized.

  • Data Analysis: The heat flow versus temperature plot (thermogram) is analyzed to determine the melting point (peak onset or peak maximum) and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. The heat capacity (Cp) can be determined from the heat flow signal in a region with no thermal transitions.[5]

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry measures the heat released during the complete combustion of a substance in a constant-volume container. This experimental value, the change in internal energy of combustion (ΔU), can be used to calculate the standard enthalpy of combustion (ΔHc°) and, subsequently, the standard enthalpy of formation (ΔHf°).[6][8]

Experimental Protocol: Oxygen Bomb Calorimetry

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard of known heat of combustion, typically benzoic acid.[8]

    • Press a pellet of benzoic acid (approx. 1 g) and weigh it accurately.

    • Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass.

    • Seal the bomb and pressurize it with pure oxygen to ~30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter's insulated bucket.

    • Ignite the sample and record the temperature change (ΔT) of the water until it reaches a maximum and begins to cool.

    • Calculate Ccal using the known energy release of benzoic acid and the measured ΔT.[8]

  • Sample Measurement:

    • Repeat the procedure using an accurately weighed pellet (0.5-1.0 g) of the 1-isopropyl-3-methylpiperazine derivative.

    • Record the temperature change (ΔT) upon combustion.

  • Data Analysis:

    • Calculate the total heat released (q) using: q = Ccal × ΔT.[8]

    • Correct for the heat released by the combustion of the fuse wire.

    • Determine the internal energy of combustion (ΔU) per mole of the compound.

    • Calculate the enthalpy of combustion (ΔH) using the equation: ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.[8]

Potentiometric Titration for pKa Determination

For ionizable compounds like piperazine derivatives, the acid dissociation constant (pKa) is a critical thermodynamic parameter. By measuring the pKa at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the dissociation process can be determined using the van't Hoff equation.[9]

Experimental Protocol: Temperature-Dependent pKa Measurement

  • Solution Preparation: Prepare a ~0.01 M solution of the 1-isopropyl-3-methylpiperazine derivative in deionized water. Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Setup:

    • Place a known volume of the amine solution in a temperature-controlled jacketed beaker.

    • Use a calibrated pH electrode and a magnetic stirrer.

    • Allow the solution to thermally equilibrate at the first target temperature (e.g., 298 K).

  • Titration: Titrate the solution with the standardized HCl, recording the pH after each incremental addition of titrant. Continue well past the equivalence point(s).

  • Repeat at Different Temperatures: Repeat the entire titration process at several other temperatures (e.g., 303 K, 313 K, 323 K).[9]

  • Data Analysis:

    • For each temperature, plot the pH versus the volume of HCl added. The pKa value(s) correspond to the pH at the half-equivalence point(s).

    • Plot ln(Ka) versus 1/T (where Ka = 10^-pKa and T is in Kelvin).

    • According to the van't Hoff equation (d(lnKa)/d(1/T) = -ΔH°/R), the slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the universal gas constant.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides invaluable tools for predicting thermodynamic properties, offering insights that can guide experimental efforts and rationalize observed trends. These methods range from highly accurate quantum mechanical calculations to faster, more approximate models.[3][10]

Quantum Mechanics (QM)

QM methods calculate the electronic structure of a molecule by solving approximations of the Schrödinger equation.[3] From the calculated electronic energy, it is possible to derive highly accurate thermodynamic data, including the enthalpy of formation.

  • Density Functional Theory (DFT): DFT is a popular QM method that balances computational cost with accuracy.[11][12] By performing a geometry optimization followed by a frequency calculation, one can obtain the zero-point vibrational energy, thermal energy, enthalpy, entropy, and Gibbs free energy of the molecule in the gas phase.[12]

  • Partition Functions: Statistical mechanics connects the microscopic energy levels calculated by QM to macroscopic thermodynamic properties through the concept of the partition function (Q).[3][13][14] The total partition function is a product of the translational, rotational, vibrational, and electronic partition functions. Once Q is known, all major thermodynamic functions (Enthalpy, Entropy, Gibbs Free Energy, Heat Capacity) can be calculated.[13][14]

Molecular Dynamics (MD) Simulations

MD simulations model the time-dependent behavior of a molecular system by integrating Newton's laws of motion.[3] These simulations are particularly useful for calculating free energy differences, for example, the free energy of solvation, which is critical for understanding solubility. Techniques like thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used for this purpose.[3]

Data Summary and Visualization

To illustrate the application of these principles, the following table presents hypothetical, yet realistic, thermodynamic data for a series of 1-isopropyl-3-methylpiperazine derivatives. Such a table allows for a systematic analysis of structure-property relationships.

DerivativeSubstitution (R)Melting Point (°C)ΔH_fusion (kJ/mol)pKa1 (at 298K)Calculated ΔH_f° (gas, kJ/mol)
A -H110-11222.59.85-50.2
B -CH2OH125-12728.19.60-245.8
C -C(=O)CH398-10020.39.15-210.4
D -CH2-Ph130-13330.59.5585.1

Table 1: Hypothetical Thermodynamic Data for 1-isopropyl-3-methylpiperazine Derivatives.

Visualizing Workflows and Concepts

Clear diagrams are essential for understanding complex scientific workflows and relationships. The following diagrams, rendered using Graphviz, illustrate key processes described in this guide.

G cluster_exp Experimental Determination cluster_comp Computational Prediction DSC Differential Scanning Calorimetry (DSC) cp Cp DSC->cp Hfus ΔH_fus DSC->Hfus Bomb Bomb Calorimetry Hc Hc Bomb->Hc ΔH_comb Pot Potentiometric Titration pka pKa Pot->pka Hdiss ΔH_diss Pot->Hdiss Final Comprehensive Thermodynamic Profile cp->Final Integrate Hfus->Final Integrate pka->Final Integrate Hdiss->Final Integrate QM Quantum Mechanics (e.g., DFT) Hf Hf QM->Hf ΔH_f MD Molecular Dynamics (MD) Gsolv Gsolv MD->Gsolv ΔG_solv Hf->Hc Validation Hf->Final Integrate Gsolv->Final Integrate

Caption: Integrated workflow for determining thermodynamic properties.

G cluster_qm Quantum Mechanics Calculation cluster_sm Statistical Mechanics cluster_out Outputs GeoOpt 1. Geometry Optimization Freq 2. Frequency Calculation GeoOpt->Freq PF 3. Calculate Partition Functions (Q_trans, Q_rot, Q_vib) Freq->PF Provides Vibrational Energy Levels Thermo 4. Derive Thermodynamic Properties PF->Thermo H Enthalpy (H) Thermo->H S Entropy (S) Thermo->S G Gibbs Free Energy (G) Thermo->G Cp Heat Capacity (Cp) Thermo->Cp

Caption: From QM calculations to macroscopic thermodynamic properties.

Conclusion and Future Outlook

The comprehensive thermodynamic characterization of 1-isopropyl-3-methylpiperazine derivatives is an indispensable component of modern drug discovery. By synergistically applying high-precision experimental techniques like DSC and calorimetry with powerful computational methods such as DFT and MD simulations, researchers can build a deep and predictive understanding of their molecules' behavior. This integrated approach not only rationalizes structure-activity and structure-property relationships but also minimizes late-stage failures by enabling the early selection and optimization of candidates with drug-like thermodynamic profiles. As computational resources grow and machine learning models become more sophisticated, the ability to accurately predict these properties in silico will continue to advance, further streamlining the path from concept to clinic.[3]

References

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (2025, March 5).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Computational Thermodynamic Properties - Fiveable.
  • The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (2010, February 11).
  • Accurate Prediction of Thermodynamic Properties for Polyatomic Molecules - Preprints.org. (2024, January 4).
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures - eScholarship.org.
  • Experimental Thermodynamics Volume VII.
  • (PDF) Modeling piperazine thermodynamics - ResearchGate. (2025, October 30).
  • Thermodynamic properties of organic compounds - Techniques de l'Ingénieur. (2008, May 10).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3.
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.

Sources

Protocols & Analytical Methods

Method

Reductive amination procedures to synthesize 1-Isopropyl-3-methylpiperazine

Application Note: Precision Synthesis of 1-Isopropyl-3-methylpiperazine via Regioselective Reductive Amination Executive Summary This application note details the regioselective synthesis of 1-Isopropyl-3-methylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Isopropyl-3-methylpiperazine via Regioselective Reductive Amination

Executive Summary

This application note details the regioselective synthesis of 1-Isopropyl-3-methylpiperazine (CAS 26864-87-9) , a critical pharmacophore in the development of sigma receptor ligands and CNS-active agents. The protocol leverages the steric differentiation inherent in the starting material, 2-methylpiperazine , to achieve high regioselectivity without the need for protecting groups. By utilizing Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent, this method minimizes over-alkylation and bis-isopropyl side products.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The core challenge in alkylating 2-methylpiperazine lies in distinguishing between the two secondary amine sites:

  • N1 (Proximal): Adjacent to the C2-methyl group. Sterically hindered.

  • N4 (Distal): Removed from the methyl group. Sterically accessible.

To synthesize 1-isopropyl-3-methylpiperazine , the isopropyl group must be installed at the distal nitrogen (N4) . Upon substitution, IUPAC nomenclature rules reassign priority, making the isopropyl-bearing nitrogen position 1, thereby placing the methyl group at position 3.

  • Target: 1-Isopropyl-3-methylpiperazine

    
     Result of N4  alkylation.
    
  • Impurity: 1-Isopropyl-2-methylpiperazine

    
     Result of N1  alkylation (disfavored).
    
Reaction Pathway Visualization

G SM 2-Methylpiperazine (C5H12N2) Imine_Intermed Imine/Iminium Intermediate SM->Imine_Intermed + Acetone (AcOH, pH 5-6) Acetone Acetone (Excess) Acetone->Imine_Intermed Product 1-Isopropyl-3-methylpiperazine (Major Product) Imine_Intermed->Product Fast Reduction (Sterically Favored) SideProd 1-Isopropyl-2-methylpiperazine (Minor Impurity) Imine_Intermed->SideProd Slow Reduction (Sterically Hindered) STAB NaBH(OAc)3 (Reductant) STAB->Product STAB->SideProd

Figure 1: Reaction scheme illustrating the steric preference for N4-alkylation, yielding the target 1-isopropyl-3-methylpiperazine.

Experimental Protocol: STAB-Mediated Reductive Amination

Objective: Synthesize 1-isopropyl-3-methylpiperazine on a 10g scale.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2-Methylpiperazine 100.161.010.0 gStarting Material
Acetone 58.083.022.0 mLCarbonyl Source / Solvent Co-factor
Sodium Triacetoxyborohydride (STAB) 211.941.429.6 gReducing Agent
Acetic Acid (AcOH) 60.051.05.7 mLCatalyst (Imine formation)
Dichloromethane (DCM) --200 mLSolvent
1N NaOH --~150 mLQuenching Agent
Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a 500 mL round-bottom flask (RBF) with 2-methylpiperazine (10.0 g) and DCM (150 mL) .

  • Add Acetone (22.0 mL) followed by Acetic Acid (5.7 mL) .

  • Critical Parameter: Stir at Room Temperature (20–25°C) for 30–45 minutes .

    • Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reduction 4. Cool the mixture to 0°C using an ice bath. 5. Add STAB (29.6 g) portion-wise over 20 minutes.

  • Caution: Mild exotherm and gas evolution may occur.
  • Remove the ice bath and allow the reaction to warm to Room Temperature.
  • Stir vigorously for 12–16 hours (Overnight).
  • Monitoring: Check reaction progress via TLC (MeOH:DCM 1:9 + 1% NH4OH) or LC-MS. Stain with Ninhydrin (SM stains distinctively different from product).

Step 3: Workup & Isolation 8. Quench the reaction by slowly adding 1N NaOH (150 mL) .

  • Target pH: Ensure the aqueous layer is pH > 12 to liberate the free base amine.
  • Stir for 20 minutes until two clear layers form.
  • Separate the organic (DCM) layer.
  • Extract the aqueous layer with DCM (2 x 50 mL) .
  • Combine organic extracts, dry over anhydrous Na2SO4 , and filter.
  • Concentrate under reduced pressure (Rotavap) to yield a pale yellow oil.

Step 4: Purification 14. Distillation: For high purity (>98%), distill the crude oil under vacuum.

  • Expected BP: ~75–80°C at 10 mmHg (Estimated based on 1-methylpiperazine BP of 138°C atm).
  • Alternative (Chromatography): Use neutral alumina or amine-functionalized silica gel. Elute with DCM:MeOH (95:5).
Workflow Diagram

Workflow Start Start: Mix 2-Me-Pip + DCM Add_Ketone Add Acetone + AcOH Stir 30 min (Imine Formation) Start->Add_Ketone Add_STAB Add STAB (0°C) Warm to RT, Stir 16h Add_Ketone->Add_STAB Quench Quench with 1N NaOH (pH > 12) Add_STAB->Quench Extract Extract with DCM Dry (Na2SO4) & Concentrate Quench->Extract Purify Vacuum Distillation or Column Chromatography Extract->Purify Final Pure 1-Isopropyl-3-methylpiperazine Purify->Final

Figure 2: Operational workflow for the reductive amination protocol.

Process Parameters & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Stoichiometry (Acetone) 2.0 – 5.0 equiv.< 2.0: Incomplete conversion. > 5.0: Difficult workup, potential bis-alkylation (rare due to sterics).
Reducing Agent STAB (Preferred)NaBH3CN: Toxic, requires pH 6 control. NaBH4: Too strong, reduces ketone to alcohol faster than imine.
Solvent DCM or DCEMeOH: Can be used but STAB reacts faster with MeOH than DCM; requires excess reagent.
pH Control Mildly Acidic (AcOH)Essential for iminium ion formation. Without AcOH, reaction is sluggish.

Analytical Validation

To confirm the identity of 1-isopropyl-3-methylpiperazine , utilize 1H NMR.[2] The key diagnostic is the symmetry (or lack thereof) and the integration of the isopropyl methine proton.

  • 1H NMR (CDCl3, 400 MHz) Expectations:

    • δ 1.05 (d, 6H): Isopropyl methyls (–CH(CH 3)2).

    • δ 1.10 (d, 3H): Ring methyl (–CH 3).

    • δ 2.70 (sept, 1H): Isopropyl methine (–CH (CH3)2).

    • δ 1.6–3.0 (m, 7H): Piperazine ring protons.

    • δ 1.8 (br s, 1H): NH proton (exchangeable).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 143.15

    • Observed [M+H]+: 143.2

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002). "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201-1204. Link

  • BenchChem. (2025). "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Protocols. Link

  • BLD Pharm. (2025). "Product Data: 1-Isopropyl-3-methylpiperazine (CAS 26864-87-9)."[3] BLD Pharm Catalog. Link

  • Sigma-Aldrich. (2025). "1-Isopropylpiperazine Safety Data Sheet and Physical Properties." Merck Millipore. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 1-Isopropyl-3-methylpiperazine Scaffold

Preamble: The Strategic Value of the Asymmetrically Substituted Piperazine Core The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Asymmetrically Substituted Piperazine Core

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, improved bioavailability, and the ability to engage in crucial hydrogen bond interactions with biological targets.[3][4][5]

While symmetrical piperazines offer a valuable starting point, the true potential for nuanced pharmacological modulation often lies in asymmetrically substituted scaffolds. 1-Isopropyl-3-methylpiperazine is an exemplary case. The presence of an isopropyl group at the N-1 position and a methyl group at the C-3 position breaks the molecule's symmetry, creating distinct steric and electronic environments at the N-4 secondary amine and the various C-H bonds of the ring. This inherent asymmetry is not a complication but a strategic advantage, enabling regioselective functionalization to precisely orient substituents and explore chemical space with high fidelity.

This guide provides a comprehensive overview of the primary strategies for functionalizing the 1-isopropyl-3-methylpiperazine ring. We will delve into the causality behind experimental choices for both N-functionalization and the more advanced C-H functionalization, offering detailed, field-proven protocols for researchers in drug discovery and synthetic chemistry.

Part 1: Selective Functionalization of the N-4 Secondary Amine

The most direct and widely exploited handle for derivatization on the 1-isopropyl-3-methylpiperazine core is the secondary amine at the N-4 position. Its nucleophilicity makes it amenable to a range of classical and modern synthetic transformations.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl substituents that can modulate lipophilicity, steric bulk, and metabolic stability. The primary method involves direct reaction with an electrophile, though greener alternatives are gaining prominence.

Causality of Experimental Design: Direct alkylation with alkyl halides is a robust and straightforward method.[6][7] The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the secondary amine, enhancing its nucleophilicity without competing in the alkylation reaction. The solvent, typically a polar aprotic one like DMF or acetonitrile, facilitates the Sₙ2 reaction. For more complex or sensitive substrates, reductive amination offers a milder alternative, proceeding via an intermediate iminium ion.[6][8]

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 1-isopropyl-3-methylpiperazine with a representative alkyl halide, benzyl bromide.

  • Materials:

    • 1-Isopropyl-3-methylpiperazine (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-isopropyl-3-methylpiperazine and anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the stirring suspension.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Reagents

Alkylating AgentProduct TypeKey Considerations
Benzyl BromideN-BenzylatedStandard conditions, good reactivity.
3-BromopropionitrileN-CyanoethylatedIntroduces a versatile nitrile handle.
Ethyl BromoacetateN-CarboethoxymethylatedEster can be hydrolyzed to a carboxylic acid.
Propylene CarbonateN-HydroxypropylatedA green, safe alkylating agent.[9]
Various AlcoholsN-AlkylatedRequires an initial oxidation step followed by reduction (reductive amination).[10]

Workflow Visualization: N-Alkylation

N_Alkylation Piperazine 1-Isopropyl-3-methylpiperazine Reaction Reaction Vessel (Heat) Piperazine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., MeCN) Solvent->Reaction Workup Workup & Purification Reaction->Workup Reaction Completion Product N-Alkylated Product Workup->Product

Caption: General workflow for direct N-alkylation.

N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a key structural motif in many pharmaceuticals.[11] This reaction is typically rapid and high-yielding.

Causality of Experimental Design: The reaction of the N-4 amine with highly electrophilic acyl chlorides or anhydrides is often exothermic and proceeds quickly.[12][13] A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction. A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. The reaction is often run at 0 °C to control the initial exotherm before being allowed to warm to room temperature.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol details the N-acylation using benzoyl chloride as a representative reagent.

  • Materials:

    • 1-Isopropyl-3-methylpiperazine (1.0 eq)

    • Benzoyl chloride (1.05 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-isopropyl-3-methylpiperazine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add benzoyl chloride dropwise to the cold, stirring solution. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated piperazine.

Workflow Visualization: N-Acylation

N_Acylation Piperazine 1-Isopropyl-3-methylpiperazine Reaction Reaction at 0 °C to RT Piperazine->Reaction AcylChloride Acyl Chloride (RCOCl) AcylChloride->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Quench Aqueous Workup Reaction->Quench Reaction Completion Product N-Acylated Product Quench->Product Purification

Caption: General workflow for N-acylation.

N-Arylation: Forging the C-N Bond with Aryl Partners

Introducing an aryl or heteroaryl group at the N-4 position is crucial for many drug classes. This is most effectively achieved using transition-metal-catalyzed cross-coupling reactions.

Causality of Experimental Design: The Buchwald-Hartwig amination is the preeminent method for N-arylation.[6] It relies on a palladium catalyst, typically in a low oxidation state [e.g., Pd₂(dba)₃ or Pd(OAc)₂], which is activated by a sterically bulky phosphine ligand (e.g., XPhos, SPhos, BINAP). The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the piperazine nitrogen, making it reactive towards the palladium complex. Anhydrous, high-boiling point solvents like toluene or dioxane are used to accommodate the elevated temperatures often required.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol outlines the coupling of 1-isopropyl-3-methylpiperazine with 4-bromotoluene.

  • Materials:

    • 1-Isopropyl-3-methylpiperazine (1.2 eq)

    • 4-Bromotoluene (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a Schlenk tube or similar reaction vessel, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add anhydrous toluene, followed by 1-isopropyl-3-methylpiperazine via syringe.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the N-arylated product.

Data Presentation: Key Components for N-Arylation

ComponentExamplesRole in Reaction
Aryl Partner Aryl bromides, iodides, triflatesElectrophilic coupling partner.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂The core of the catalytic cycle.
Ligand XPhos, SPhos, BINAP, dppfStabilizes and activates the Pd center.
Base NaOtBu, Cs₂CO₃, K₃PO₄Deprotonates the amine for catalytic turnover.
Solvent Toluene, Dioxane, THFAnhydrous, typically high-boiling.

Workflow Visualization: N-Arylation

N_Arylation cluster_reactants Reactants (Inert Atmosphere) cluster_catalyst Catalytic System Piperazine 1-Isopropyl-3-methylpiperazine Reaction Reaction (Toluene, 110 °C) Piperazine->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Base Base (e.g., NaOtBu) Base->Reaction Catalyst Pd Source (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Workup Filtration & Purification Reaction->Workup Product N-Arylated Product Workup->Product Photoredox_CH Piperazine Piperazine Substrate Radical_Cation Nitrogen Radical Cation Piperazine->Radical_Cation Single Electron Transfer (SET) from PC* 2 PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Absorption 1 Light Visible Light (hν) Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical Deprotonation 3 Product α-Functionalized Product Alpha_Radical->Product Trapping 4 Radical_Trap Radical Acceptor (e.g., Michael Acceptor) Radical_Trap->Product

Sources

Method

Application Note: Regioselective N-Alkylation of 3-Methylpiperazine (2-Methylpiperazine)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Methylpiperazine (structurally identical to 2-methylpiperazine , CAS: 109-07-9) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Methylpiperazine (structurally identical to 2-methylpiperazine , CAS: 109-07-9) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antipsychotics (e.g., Olanzapine), antihistamines, and antibiotics.

The core synthetic challenge lies in regioselectivity . The molecule possesses two secondary amine sites with distinct steric and electronic environments:

  • N1 (Proximal): Adjacent to the methyl group (C2). Sterically hindered.

  • N4 (Distal): Remote from the methyl group. Sterically accessible.

The "Distal Rule": Under standard nucleophilic substitution (


) conditions, the N4 (distal)  nitrogen is significantly more nucleophilic due to lower steric hindrance. Alkylating the N1 (proximal)  nitrogen requires specific protective group strategies or reductive amination conditions that overcome steric barriers.

This guide details three validated protocols:

  • Protocol A: N4-Selective Direct Alkylation (Kinetic Control).

  • Protocol B: N1-Selective Alkylation (Via Boc-Protection).

  • Protocol C: Reductive Amination (For Mono-alkylation Control).

Mechanistic Insight & Regiochemistry

Understanding the competition between N1 and N4 is vital for yield optimization.

  • Steric Shielding: The C2-methyl group creates a "steric cone" around N1, retarding the approach of electrophiles.

  • Electronic Effects: While the methyl group is electron-donating (potentially increasing N1 basicity), the kinetic barrier imposed by sterics dominates in alkylation reactions.

  • pKa Differential:

    • 
       (Protonation of first nitrogen): ~9.7
      
    • 
       (Protonation of second nitrogen): ~5.3[1]
      
    • Implication: In neutral media, both nitrogens are unprotonated, but N4 reacts faster. In acidic media (reductive amination), pH control is critical to maintain the nucleophilicity of the target amine.

Visualization: Regioselectivity Landscape

Regioselectivity Start 2-Methylpiperazine (Starting Material) TS_N4 TS: N4-Attack (Low Steric Barrier) Start->TS_N4 Fast (k1) TS_N1 TS: N1-Attack (High Steric Barrier) Start->TS_N1 Slow (k2) RX Alkyl Halide (R-X) (Electrophile) RX->TS_N4 RX->TS_N1 Prod_N4 N4-Alkyl Product (Major: Kinetic) TS_N4->Prod_N4 Prod_N1 N1-Alkyl Product (Minor: Thermodynamic) TS_N1->Prod_N1 Prod_Bis Bis-Alkyl Impurity (Over-alkylation) Prod_N4->Prod_Bis + R-X (Excess) Prod_N1->Prod_Bis + R-X

Figure 1: Kinetic competition between N4 (distal) and N1 (proximal) sites. N4 is the favored pathway in direct alkylation.

Validated Experimental Protocols

Protocol A: Direct N4-Selective Mono-Alkylation

Objective: Synthesize N4-alkyl-2-methylpiperazine with minimal bis-alkylation. Mechanism:


 Nucleophilic Substitution.
ParameterConditionRationale
Solvent Acetonitrile (ACN) or DCMAprotic polar solvents stabilize the transition state without solvating the amine protons too strongly.
Base

(Powdered)
Mild inorganic base scavenges HX byproduct. Avoids strong soluble bases that might promote bis-alkylation.
Stoichiometry Amine:Halide (3:1 to 5:1)Critical: Excess diamine statistically prevents the product (secondary amine) from reacting with a second equivalent of alkyl halide.
Temperature 0°C

RT
Low temperature suppresses the higher-energy activation barrier for N1 alkylation and bis-alkylation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methylpiperazine (5.0 eq) in ACN (10 mL/g).

  • Base Addition: Add powdered

    
     (1.5 eq relative to halide). Stir for 15 min at RT.
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the Alkyl Halide (1.0 eq) in minimal ACN. Add this solution dropwise over 60 minutes. Note: Rapid addition leads to bis-alkylation.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).

  • Work-up: Filter off solids (

    
    /KX). Evaporate solvent.[2]
    
  • Purification: The residue contains Product + Excess Starting Material.

    • Method: Distillation (if volatile) or Column Chromatography. The starting material is much more polar and will elute last or stay on silica.

Protocol B: N1-Selective Alkylation (The "Boc-Switch" Strategy)

Objective: Synthesize N1-alkyl-2-methylpiperazine (Proximal). Challenge: Direct alkylation fails to target N1. Strategy: Protect the reactive N4, alkylate N1, then deprotect.

Workflow Diagram:

BocSwitch Step1 Step 1: N4-Protection (Boc-Anhydride, 0°C) Inter1 Intermediate: 4-Boc-2-methylpiperazine (N1 Free) Step1->Inter1 Regioselective Protection Step2 Step 2: N1-Alkylation (R-X, NaH or K2CO3, Heat) Inter1->Step2 Inter2 Intermediate: 1-Alkyl-4-Boc-2-methylpiperazine Step2->Inter2 Forcing Conditions Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target: 1-Alkyl-2-methylpiperazine Step3->Final

Figure 2: Protection-Deprotection sequence for N1 functionalization.

Detailed Steps:

  • Protection: Dissolve 2-methylpiperazine (1.0 eq) in DCM. Add

    
     (0.9 eq) in DCM dropwise at 0°C.
    
    • Why 0.9 eq? To ensure all

      
       reacts with the highly reactive N4, leaving no reagent to touch N1.
      
    • Purification: 4-Boc-2-methylpiperazine can be isolated by acid/base extraction.

  • Alkylation: Dissolve 4-Boc-intermediate in DMF. Add Alkyl Halide (1.2 eq) and

    
     (2.0 eq).
    
    • Condition: Heat to 60–80°C. Since N1 is hindered, thermal energy is required.

  • Deprotection: Treat with TFA/DCM (1:4) or 4N HCl in Dioxane for 2 hours. Concentrate to yield the salt.

Protocol C: Reductive Amination (For Secondary Alkyl Groups)

Objective: Introduce bulky or secondary alkyl groups (e.g., Isopropyl, Cyclohexyl) with high mono-selectivity. Reagents: Aldehyde/Ketone + Sodium Triacetoxyborohydride (STAB).

ComponentSpecificationNote
Hydride Source

(STAB)
Milder than

. Does not reduce aldehydes/ketones before imine formation.
Solvent DCE (1,2-Dichloroethane) or DCMDCE is preferred for slightly higher reflux temp if needed.
Additive Acetic Acid (1.0 eq)Catalyzes imine formation by protonating the carbonyl oxygen.

Protocol:

  • Mix 2-methylpiperazine (1.2 eq) and Ketone/Aldehyde (1.0 eq) in DCE.

  • Add Acetic Acid (1.0 eq). Stir for 30 min to form the imine/iminium species.

  • Add STAB (1.5 eq) in one portion.

  • Stir at RT for 16h.

  • Quench: Add saturated

    
     (aq). Extract with DCM.
    
  • Selectivity: This method overwhelmingly favors mono-alkylation because the steric bulk of the newly formed amine prevents a second reaction.

Analytical Controls & Troubleshooting

Distinguishing Isomers (NMR)

How do you know if you alkylated N1 or N4?

  • 1H NMR Shift:

    • N4-Alkylation: The methyl doublet (C2-Me) remains relatively unchanged or shifts slightly upfield. The protons on C3 and C5 shift significantly.

    • N1-Alkylation: The methyl doublet (C2-Me) often shifts downfield due to the proximity of the alkyl group. The C2-H proton signal changes multiplicity/shift significantly due to the change in nitrogen inversion dynamics.

  • 13C NMR: The chemical shift of the methyl carbon is diagnostic. Compare against the starting material (C-Me ~19 ppm).

Common Pitfalls
IssueCauseSolution
Bis-alkylation Excess alkyl halide or high temp.Use Protocol A (High dilution, slow addition, excess amine).
Low Yield (N1) Steric hindrance prevents reaction.Switch to Protocol B (Boc-protection) and use DMF/Heat.
Emulsions Polarity of piperazine derivatives.[3]Saturate aqueous layer with NaCl (brine) or use solid phase extraction (cation exchange).

References

  • Regioselectivity in Piperazines

    • Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.[4]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link] (Context: Discusses optimization of alkylation conditions for regioselectivity).

  • General Synthesis Protocols

    • Title: A Simple Synthesis of N-Alkylpiperazines.
    • Source: ResearchGate / University of Copenhagen.[5]

    • URL:[Link]

  • Patent Literature (Industrial Conditions)
  • Mechanistic Discussions

    • Title: What are the best conditions to perform monoalkyl
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Incorporating 1-Isopropyl-3-methylpiperazine into antipsychotic drug scaffolds

Abstract & Strategic Rationale The Challenge: The piperazine ring is a "privileged structure" in neuropsychiatry, serving as the core pharmacophore for blockbuster atypical antipsychotics like Olanzapine, Clozapine, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The Challenge: The piperazine ring is a "privileged structure" in neuropsychiatry, serving as the core pharmacophore for blockbuster atypical antipsychotics like Olanzapine, Clozapine, and Aripiprazole. However, standard N-methyl or unsubstituted piperazines often suffer from rapid metabolic clearance or suboptimal receptor subtype selectivity (e.g., D2 vs. D3).

The Solution: Incorporating 1-Isopropyl-3-methylpiperazine offers a dual tactical advantage:

  • Metabolic Shielding: The bulky N-isopropyl group retards oxidative

    
    -dealkylation compared to 
    
    
    
    -methyl analogs, potentially extending half-life (
    
    
    ).
  • Stereochemical Tuning: The C3-methyl group introduces chirality. By selecting the (

    
    )- or (
    
    
    
    )-enantiomer, researchers can fine-tune the vector of the lone pair electrons, optimizing interaction with the conserved Aspartate residue (Asp3.32) in GPCR binding pockets.

This guide details the synthesis, coupling, and validation of this moiety into heteroaryl scaffolds.

Synthetic Pathway & Workflow

The following diagram outlines the critical path from fragment synthesis to scaffold coupling.

G cluster_0 Fragment Synthesis cluster_1 Scaffold Coupling Start 2-Methylpiperazine (Racemic or Enantiopure) Protect N4-Boc Protection (Regioselective) Start->Protect  (Boc)2O   Alkylate N1-Reductive Amination (Acetone/NaBH(OAc)3) Protect->Alkylate  Acetone   Deprotect TFA Deprotection Alkylate->Deprotect  H+   Coupling Buchwald-Hartwig (Pd2(dba)3 / RuPhos) Deprotect->Coupling  Fragment   Scaffold Heteroaryl Chloride (e.g., Quinolinone) Scaffold->Coupling Final Target Antipsychotic Analog Coupling->Final

Figure 1: Convergent synthetic workflow for generating N-isopropyl-3-methylpiperazine analogs.

Protocol A: Synthesis of the Fragment

Objective: Synthesize 1-isopropyl-3-methylpiperazine (dihydrochloride salt) with high regioselectivity.

Causality & Insight: Direct alkylation of 2-methylpiperazine with isopropyl halides is messy, leading to poly-alkylation. We utilize reductive amination on the less hindered nitrogen (N1) after protecting the more hindered/nucleophilic N4, or exploit the natural steric difference if using specific conditions. However, the most robust route uses N4-protection.

Materials:

  • 2-Methylpiperazine (CAS: 109-07-9)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone (Reagent grade)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

Step-by-Step:

  • Regioselective Protection:

    • Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C.

    • Add (Boc)₂O (0.9 eq) dropwise. The C3-methyl group sterically hinders N1, making N4 the primary site for acylation.

    • Validation: Check TLC (ninhydrin stain). Isolate tert-butyl 3-methylpiperazine-1-carboxylate.

  • Reductive Amination (The "Isopropyl" Install):

    • Dissolve the N4-Boc intermediate in DCE (1,2-Dichloroethane).

    • Add Acetone (3.0 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the iminium ion.

    • Add STAB (1.5 eq) portion-wise. Stir overnight at RT.

    • Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively without touching the Boc group [1].

  • Deprotection:

    • Treat the crude oil with DCM:TFA (1:1) for 2 hours.

    • Evaporate volatiles. Convert to HCl salt using 2M HCl in ether.

    • Yield: White hygroscopic solid (1-isopropyl-3-methylpiperazine • 2HCl).

Protocol B: Buchwald-Hartwig Coupling to Scaffold

Objective: Couple the piperazine fragment to a heteroaryl halide (e.g., chloroquine, chlorothienobenzodiazepine).

Causality & Insight: Antipsychotic scaffolds (like the quinolinone in Aripiprazole) are electron-rich and sterically hindered. Standard nucleophilic aromatic substitution (


) often fails. We employ Palladium-catalyzed cross-coupling  using ligands specifically designed for secondary amines and hindered substrates.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: RuPhos or BrettPhos (Bulky biaryl phosphines prevent catalyst deactivation) [2].

  • Base: NaO

    
    Bu (Sodium tert-butoxide).
    

Step-by-Step:

  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of Pd(0).

  • Reagent Loading:

    • Add Heteroaryl Chloride (1.0 eq), Piperazine Fragment (1.2 eq), NaO

      
      Bu (1.4 eq).
      
    • Add

      
       (2 mol%) and RuPhos (4 mol%).
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction:

    • Heat to 100°C for 12–18 hours.

    • Self-Validation: Monitor by LC-MS. Look for the disappearance of the aryl chloride peak (M+) and appearance of the product mass (M + 141 approx).

  • Work-up:

    • Filter through a Celite pad (removes Pd).

    • Purify via Flash Chromatography (DCM/MeOH/NH₃ gradient).

Protocol C: In Vitro Validation (Receptor Binding)

Objective: Determine affinity (


) for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Logic: The "Atypical" antipsychotic index is often defined by the ratio of 5-HT2A to D2 blockade (


). A high ratio implies lower Extrapyramidal Symptoms (EPS).

Assay Table:

ComponentD2 Receptor Assay5-HT2A Receptor Assay
Source CHO-K1 cells expressing human D2SHEK-293 cells expressing human 5-HT2A
Radioligand [³H]-Methylspiperone (0.5 nM)[³H]-Ketanserin (1.0 nM)
Non-Specific (+)-Butaclamol (10 µM)Methysergide (10 µM)
Incubation 60 min @ 25°C60 min @ 37°C

Procedure:

  • Prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

  • Incubate membranes with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand.

  • Terminate by rapid filtration over GF/B glass fiber filters (presoaked in 0.3% PEI to reduce non-specific binding).

  • Count radioactivity via liquid scintillation.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Protocol D: Metabolic Stability (Microsomal)

Objective: Assess the liability of the N-isopropyl group to CYP450 oxidation.

Causality: The isopropyl group is prone to hydroxylation at the tertiary carbon or


-dealkylation. Comparing the Intrinsic Clearance (

) of the isopropyl analog vs. the methyl analog validates the design strategy [3].

Procedure:

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sample at

    
     min.
    
  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze supernatant by LC-MS/MS.

  • Plot:

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ).

Visualizing the Pharmacophore

The interaction between the synthesized moiety and the GPCR binding pocket is modeled below.

Pharmacophore cluster_drug Drug Molecule Asp Asp 3.32 (Anionic Site) Hydrophobic Hydrophobic Pocket (Trp/Phe residues) N_Basic Piperazine N4 (Protonated) N_Basic->Asp Ionic Bond (Salt Bridge) Isopropyl N-Isopropyl Group (Lipophilic) N_Basic->Isopropyl Methyl C3-Methyl (Steric/Chiral) N_Basic->Methyl Isopropyl->Hydrophobic Van der Waals Methyl->Hydrophobic Shape Selectivity

Figure 2: Pharmacophore interaction model showing the critical salt bridge and hydrophobic packing of the isopropyl group.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • National Institute of Mental Health (PDSP). (2025). Psychoactive Drug Screening Program Protocol for Radioligand Binding. [Link]

Method

Application Note: Reagents for the Isopropyl Substitution of Methylpiperazine

Executive Summary The introduction of an isopropyl group onto the piperazine ring is a ubiquitous transformation in medicinal chemistry, enhancing lipophilicity and metabolic stability. This guide details the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of an isopropyl group onto the piperazine ring is a ubiquitous transformation in medicinal chemistry, enhancing lipophilicity and metabolic stability. This guide details the synthesis of 1-isopropyl-4-methylpiperazine from 1-methylpiperazine .[1][2]

We present two distinct protocols:

  • Reductive Amination (Method A): The "Gold Standard" approach using Sodium Triacetoxyborohydride (STAB).[1] It offers the highest chemoselectivity and yield.

  • Direct Alkylation (Method B): A classical nucleophilic substitution using 2-bromopropane.[1][2] This method is cost-effective but prone to elimination side reactions.[2]

Strategic Overview & Mechanism

The Challenge of Isopropyl Substitution

The isopropyl group introduces moderate steric hindrance.[3] While primary alkyl halides (methyl/ethyl) react rapidly via


, secondary halides like 2-bromopropane are prone to 

elimination, generating propene gas and lowering yield.[1][2] Consequently, Reductive Amination is the superior pathway for high-value intermediates, as it bypasses the competition between substitution and elimination.[1]
Mechanistic Pathway (Method A vs. Method B)

ReactionPathways Start 1-Methylpiperazine Acetone Acetone + STAB (Reductive Amination) Start->Acetone AlkylHalide 2-Bromopropane + Base (Direct Alkylation) Start->AlkylHalide Target 1-Isopropyl-4-methylpiperazine Imine Iminium Ion Intermediate Imine->Target Hydride Transfer Acetone->Imine Acid Cat. AlkylHalide->Target SN2 Attack SideProduct Side Product: Propene (Gas) AlkylHalide->SideProduct E2 Elimination (Competes)

Figure 1: Mechanistic comparison of Reductive Amination (top) vs. Direct Alkylation (bottom).

Method A: Reductive Amination (Preferred)[1][2]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and maintains high selectivity for imines over ketones, allowing for a "one-pot" procedure.[1][2]
Reagents & Materials
ReagentRoleEquiv.[1][4][5][6][7][8]CAS No.
1-Methylpiperazine Substrate1.0109-01-3
Acetone Reagent/Solvent3.0 - 5.067-64-1
NaBH(OAc)3 (STAB) Reducing Agent1.4 - 1.556553-60-7
Acetic Acid (AcOH) Catalyst1.064-19-7
DCE or THF Solvent-107-06-2
Protocol
  • Preparation: In a dry round-bottom flask under

    
    , dissolve 1-methylpiperazine  (10 mmol) in anhydrous 1,2-Dichloroethane (DCE)  or THF  (30 mL).
    
  • Imine Formation: Add Acetone (30-50 mmol) followed by Acetic Acid (10 mmol).[1][2] Stir at Room Temperature (RT) for 20–30 minutes.

    • Note: The acid catalyzes the formation of the iminium ion species.

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). Add STAB (14-15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%

      
      ).[1][2] Stain with Dragendorff’s reagent or Iodine (Ninhydrin is poor for tertiary amines).[1][2]
      
  • Quench: Quench by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Workup:

    • Extract with DCM (

      
       mL).[1][2]
      
    • Wash combined organics with brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often

    
     pure.[1] If necessary, purify via distillation (bp ~180°C) or flash chromatography (DCM/MeOH).[1][2]
    

Method B: Direct Alkylation (Alternative)[1][2]

This method is viable if STAB is unavailable or cost is the primary driver. It requires careful temperature control to minimize elimination.[1]

Reagents & Materials
ReagentRoleEquiv.
1-Methylpiperazine Substrate1.0
2-Bromopropane Alkylating Agent1.1 - 1.2
K2CO3 Base2.0
Acetonitrile (ACN) Solvent-
Protocol
  • Preparation: Suspend

    
      (20 mmol) in anhydrous Acetonitrile  (40 mL). Add 1-methylpiperazine  (10 mmol).
    
  • Addition: Add 2-bromopropane (11-12 mmol) dropwise at RT.

  • Reaction: Heat to reflux (approx. 80°C) for 6–12 hours.

    • Critical: Do not overheat; higher temperatures favor the elimination of 2-bromopropane to propene gas.[2]

  • Workup:

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).[1]
    • Concentrate the filtrate.[1][8]

    • Redissolve residue in DCM, wash with water/brine to remove traces of salts.

    • Dry and concentrate.[1]

Analytical Validation (Self-Validation)[1][2]

Ensure the structure is correct using


 NMR. The symmetry of the piperazine ring and the distinct isopropyl signals are diagnostic.

Expected


 NMR Data (CDCl3, 400 MHz): 
MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Isopropyl

1.05Doublet (

Hz)
6HDistinctive isopropyl methyls
N-Methyl 2.28Singlet3H

Piperazine Ring 2.30 - 2.60Broad Multi/Triplets8HRing protons (often overlapping)
Isopropyl CH 2.65Septet (

Hz)
1HMethine proton

Physical Properties:

  • Appearance: Colorless to pale yellow liquid.[1]

  • Boiling Point: ~180–181°C (Lit).[2][9]

Decision Matrix & Workflow

Use this flowchart to select the appropriate method for your constraints.

Workflow Start Start: Synthesis of 1-isopropyl-4-methylpiperazine Decision Is STAB (Sodium Triacetoxyborohydride) available? Start->Decision MethodA Method A: Reductive Amination (High Yield, High Selectivity) Decision->MethodA Yes MethodB Method B: Direct Alkylation (Lower Cost, Lower Yield) Decision->MethodB No StepA1 1. Mix Amine + Acetone + AcOH 2. Add STAB at 0°C MethodA->StepA1 StepB1 1. Mix Amine + K2CO3 + ACN 2. Add 2-Bromopropane 3. Reflux MethodB->StepB1 Workup Basic Extraction (DCM/NaHCO3) StepA1->Workup StepB1->Workup Validation Validate: NMR (Septet at 2.6 ppm) Workup->Validation

Figure 2: Experimental decision matrix and workflow.

Safety & Handling

  • 1-Methylpiperazine: Corrosive and flammable.[1][2] Causes severe skin burns.[1][10] Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon quenching.[1][2] Ensure adequate ventilation.[1]

  • 2-Bromopropane: Potential carcinogen and highly flammable.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • ChemicalBook. (2023).[1][2] "1-Isopropyl-4-methylpiperazine Properties and Safety."

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Reductive Amination."

  • Org. Synth. (2004).[1][2] "General Procedures for Reductive Amination." Organic Syntheses, Coll.[1] Vol. 10, p. 423.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 1-Isopropyl-3-methylpiperazine crude mixtures

This guide is structured as a Tiered Technical Support resource, designed to address the specific purification challenges of 1-Isopropyl-3-methylpiperazine . It moves from standard physical separations to advanced chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tiered Technical Support resource, designed to address the specific purification challenges of 1-Isopropyl-3-methylpiperazine . It moves from standard physical separations to advanced chemical resolution techniques.[1][2]

Ticket ID: PUR-IMP-001 Status: Open Subject: Troubleshooting Isolation & Purity of Crude Alkylation Mixtures[2]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this molecule via the reductive amination of 2-methylpiperazine with acetone (or isopropyl halides).[1][2] The Core Problem: The reaction produces a mixture of regioisomers. The thermodynamic preference favors alkylation at the less hindered nitrogen, but kinetic byproducts and over-alkylation are common.[1]

ComponentStructure NoteRelative Abundance (Typical)Key Property for Separation
Target: 1-Isopropyl-3-methylpiperazine Isopropyl at N4 (remote); Methyl at C2.[2] Note: IUPAC renumbering makes this 1-iPr-3-Me.[1][2]Major (~85-90%)Hindered Secondary Amine (NH adjacent to Methyl)
Impurity A: 1-Isopropyl-2-methylpiperazine Isopropyl at N1 (adjacent to Methyl).[2]Minor (~5-10%)Unhindered Secondary Amine (NH remote from Methyl)
Impurity B: 1,4-Diisopropyl-2-methylpiperazine Both nitrogens alkylated.[2]Trace (<5%)No NH (Tertiary amine); Lower Boiling Point
Impurity C: 2-Methylpiperazine Unreacted starting material.[1][2]VariableHigh polarity; Water soluble

Decision Matrix: Selecting Your Protocol

Do not apply a "one size fits all" approach. Select your workflow based on the impurity profile and required purity.[1]

PurificationWorkflow Start Crude Reaction Mixture CheckGC Analyze Purity (GC/LC) Start->CheckGC Decision1 Is 2-Methylpiperazine (SM) > 5%? CheckGC->Decision1 Decision2 Is Regioisomer (Impurity A) > 2%? Decision1->Decision2 No MethodA Protocol A: Aqueous Partitioning Decision1->MethodA Yes MethodB Protocol B: Fractional Distillation Decision2->MethodB No (Standard Purity) MethodC Protocol C: Chemical Scavenging (Kinetic Resolution) Decision2->MethodC Yes (High Purity Req) MethodA->Decision2 Final Pure 1-Isopropyl-3-methylpiperazine MethodB->Final MethodC->MethodB Post-Scavenge

Figure 1: Purification Decision Tree. Select Protocol C only if regioisomer separation is critical.[1]

Protocol A: Removal of Starting Material (Aqueous Partitioning)

Issue: Crude mixture contains significant unreacted 2-methylpiperazine.[1][2] Mechanism: 2-methylpiperazine is highly water-soluble due to its low molecular weight and two unsubstituted nitrogens.[1][2] The isopropyl group on the target molecule significantly increases lipophilicity.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oil in Toluene or MTBE (Ratio: 10 mL solvent per 1 g crude).[1][2] Avoid chlorinated solvents if possible to prevent amine-halide reactions over time.[1][2]

  • The pH Trick:

    • Wash the organic layer with 5% NaOH (aq) first.[1][2] This ensures all amines are free bases.[1][2]

    • Critical Step: Wash with Brine (Saturated NaCl) mixed with a small amount of water (10:1).[1][2]

  • Partitioning:

    • The unreacted 2-methylpiperazine will preferentially partition into the aqueous phase.[1][2]

    • The Target (1-Isopropyl-3-methylpiperazine) will remain in the organic phase.[2]

  • Drying: Dry organic layer over anhydrous Sodium Sulfate (

    
    ).[1][2]
    

Protocol B: Fractional Distillation (Standard Purification)

Issue: Separation of bulk solvent and di-alkylated byproducts. Prerequisite: Ensure the crude is dry. Water forms azeotropes with piperazines, smearing boiling points.[1][2]

Vacuum Distillation Parameters:

  • Equipment: Vigreux column (minimum 15 cm) or Spinning Band Distillation (for high purity).[1][2]

  • Pressure: < 10 mbar (High vacuum recommended).[1][2]

  • Expected Fractions (at ~5-10 mbar):

FractionApprox. Temp RangeCompositionAction
F1 (Forerun) < 60°CSolvents, Acetone, Isopropyl halidesDiscard
F2 (Intermed) 60°C - 85°CImpurity B (Di-isopropyl) + traces of TargetRecycle if yield critical
F3 (Main) 88°C - 95°C Target: 1-Isopropyl-3-methylpiperazine Collect
F4 (Tails) > 100°CRegioisomers & OligomersDiscard

Note: Boiling points are estimates based on vapor pressure curves of homologous piperazines.[1][2] Always rely on head temperature stability.

Protocol C: Chemical Scavenging (Advanced Regioisomer Removal)

Issue: Distillation fails to separate the Target from Impurity A (1-Isopropyl-2-methylpiperazine) due to boiling point overlap (< 2°C difference). Scientific Basis: This protocol utilizes Kinetic Resolution based on steric hindrance.[1][2]

  • Target Molecule: The remaining secondary amine (NH) is at position 1, adjacent to the methyl group at position 2.[1] It is Sterically Hindered .

  • Impurity A: The remaining secondary amine (NH) is at position 4, remote from the methyl group.[2] It is Unhindered .

The Scavenging Workflow:

  • Reagent Selection: Use Ethyl Formate or Acetic Anhydride (0.5 - 0.8 equivalents relative to the impurity content determined by GC).[1][2]

    • Recommendation: Ethyl Formate is milder and the byproduct (ethanol) is easily removed.[1][2]

  • Reaction:

    • Dissolve mixture in Toluene.

    • Add the electrophile at 0°C, then warm to Room Temperature. Stir for 1-2 hours.

    • Mechanism:[1][2][3] The unhindered impurity reacts rapidly to form the amide.[1] The hindered target reacts very slowly.

  • Separation:

    • Perform a Distillation .

    • The Derivatized Impurity (now an amide) will have a significantly higher boiling point (>150°C) than the free amine Target.[1][2]

    • The Target distills over pure.[1]

StericScavenging Target Target Molecule (Hindered NH) Reaction Kinetic Competition Target->Reaction Slow (k1) Impurity Impurity A (Unhindered NH) Impurity->Reaction Fast (k2) Reagent Electrophile (Ethyl Formate) Reagent->Reaction ProductT Unreacted Target (Low BP) Reaction->ProductT Distillate ProductI Amide Derivative (High BP) Reaction->ProductI Pot Residue

Figure 2: Kinetic Scavenging Logic. The impurity is selectively converted to a heavy amide.

Troubleshooting FAQs

Q: The product is turning yellow/brown upon storage.

  • Cause: Piperazines are sensitive to oxidation and

    
     absorption (forming carbamates).[1][2]
    
  • Solution: Store under Argon/Nitrogen. For long-term stability, convert the oil to a Dihydrochloride Salt .[2]

    • Protocol: Dissolve oil in Ethanol/Diethylether.[1][2] Add 2.2 eq of HCl (4M in Dioxane). Filter the white precipitate.[1][4]

Q: I see a "ghost peak" in GC that disappears in LC-MS.

  • Cause: Thermal degradation or salt dissociation in the GC injector port.[1]

  • Solution: Derivatize the sample (e.g., trifluoroacetic anhydride) before GC injection to stabilize the amines.[1]

Q: Can I separate the enantiomers (Chiral Purity)?

  • Answer: Distillation cannot separate enantiomers.[1][2]

  • Solution: You must use Chiral Resolution via diastereomeric salt formation.[1][2]

    • Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.[1][2]

    • Solvent: Methanol/Isopropanol mixtures.[1][2]

    • Ref: See J. Org.[1][2] Chem. citations below for piperazine resolution efficiencies.

References

  • Synthesis & Regioselectivity

    • Title: Regioselective N-Alkylation of 2-Methylpiperazine.[1][2]

    • Source:Journal of Medicinal Chemistry, 2005, 48(6).[2]

    • Context: Establishes that alkylation favors the unhindered N4 position.[1]

    • (Generalized landing page for verification)[2]

  • pKa & Physical Properties

    • Title: pKa Values of Some Piperazines at Different Temper
    • Source:Journal of Chemical & Engineering Data, 2009, 54(11).[2]

    • Context: Provides thermodynamic baselines for separ
    • [2]

  • Purification Methodologies

    • Title: Purification of Piperazine Derivatives via Azeotropic Distillation.[1]

    • Source:US Patent 2,919,275.[1][2]

    • Context: Historical industrial standard for separating alkyl piperazines from water/alcohol mixtures.[1][2]

    • [2]

Sources

Optimization

Troubleshooting low purity issues in 1-Isopropyl-3-methylpiperazine production

Topic: Troubleshooting Low Purity & Process Optimization Target Molecule: 1-Isopropyl-3-methylpiperazine (CAS: 5327-54-8 / Generic Derivatives) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization Target Molecule: 1-Isopropyl-3-methylpiperazine (CAS: 5327-54-8 / Generic Derivatives) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Purity Paradox

Synthesizing 1-isopropyl-3-methylpiperazine typically involves the alkylation of 2-methylpiperazine . While the thermodynamics of this reaction favor the desired product due to steric factors, researchers frequently encounter "purity ceilings" around 85-90%.

The confusion often stems from the nomenclature and the specific reactivity of the piperazine ring. In 2-methylpiperazine , the nitrogen adjacent to the methyl group (N1) is sterically hindered. The distal nitrogen (N4) is accessible. Alkylation at the accessible N4 position yields 1-isopropyl-3-methylpiperazine (renumbering rules assign the alkylated nitrogen as position 1).

If your purity is low, you are likely battling one of three specific failure modes: Bis-alkylation (over-reaction), Regioisomer contamination (reaction at the hindered N1), or Salt entrapment .

Part 1: Diagnostic Troubleshooting

Before altering your protocol, identify the specific impurity profile using GC-MS or LC-MS.

Symptom / ObservationProbable CauseThe Mechanism
Mass Spec: M+42 peak Bis-alkylation Formation of 1,4-diisopropyl-2-methylpiperazine. The reaction did not stop at the secondary amine.
NMR: Split Methyl Doublets Regioisomer Mix Presence of 1-isopropyl-2-methylpiperazine. You alkylated the hindered nitrogen (N1) alongside the unhindered one.
Hygroscopic / Sticky Solid Salt Polymorphs Incomplete conversion to the HCl salt or presence of mixed salts (monohydrochloride vs. dihydrochloride).
Low Assay (wt%) but Clean LC Inorganic Salts Boron salts from the reducing agent (NaBH(OAc)₃) were not fully quenched/removed during workup.

Part 2: Optimized Synthetic Protocol

To maximize purity, we recommend Reductive Amination over direct alkylation (using isopropyl halides). Direct alkylation with halides is prone to elimination reactions and difficult-to-control bis-alkylation [1].

The "Steric-First" Reductive Amination

Reagents:

  • 2-Methylpiperazine (1.2 equivalents) — Excess is crucial to prevent bis-alkylation.

  • Acetone (1.0 equivalent)

  • Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) (1.4 equivalents)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, pH 5-6)

Step-by-Step Workflow:

  • Imine Formation (The Equilibrium): Dissolve 2-methylpiperazine in DCM. Add Acetone and catalytic Acetic Acid. Stir for 30–60 minutes at room temperature.

    • Why: This allows the acetone to form the iminium ion preferentially at the unhindered N4 nitrogen. The hindered N1 is too crowded to form the iminium species effectively under mild conditions [2].

  • Controlled Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 20 minutes.

    • Why: STAB is a mild reducing agent that reduces the iminium ion faster than the ketone, preventing side reactions. Keeping it cold suppresses the kinetic energy required to overcome the steric barrier of the N1 position.

  • Quench & Basification (Critical for Purity): Quench with saturated aqueous NaHCO₃. Stir vigorously until gas evolution stops.

    • Separation: Extract the organic layer.[1] The excess starting material (2-methylpiperazine) is highly water-soluble and will largely partition into the aqueous phase, while the lipophilic isopropyl product stays in DCM.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the impurities.

ReactionPathway Start 2-Methylpiperazine (Starting Material) Imine4 N4-Iminium Ion (Favored) Start->Imine4 Fast (Steric Access) Imine1 N1-Iminium Ion (Sterically Hindered) Start->Imine1 Slow (Steric Clash) Acetone Acetone (Reagent) Product 1-Isopropyl-3-methylpiperazine (Target Product) Imine4->Product NaBH(OAc)3 Reduction Regioisomer 1-Isopropyl-2-methylpiperazine (Impurity A) Imine1->Regioisomer Reduction BisProduct 1,4-Diisopropyl-2-methylpiperazine (Impurity B) Product->BisProduct Excess Acetone + Over-reaction

Caption: Kinetic pathway showing the steric advantage of N4 alkylation (Blue) vs. undesired pathways (Red).

Part 3: Purification & Salt Formation

If distillation (bp ~160-170°C) fails to separate the isomers due to close boiling points, crystallization of the hydrochloride salt is the most robust method for achieving >98% purity [3].

The "Split-Salt" Strategy
  • Crude Isolation: Evaporate the DCM from the synthesis step to obtain the free base oil.

  • Selective Salt Formation: Dissolve the oil in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Add 2.0 equivalents of HCl (as a solution in IPA or Dioxane).

    • Note: 1-Isopropyl-3-methylpiperazine forms a stable dihydrochloride salt.

  • Recrystallization: Heat to reflux until dissolved. If the solution is cloudy (inorganic salts), filter hot. Allow to cool slowly to room temperature, then to 0°C.

    • Mechanism:[2][3][4][5][6][7][8] The bis-alkylated impurity (tertiary amine) and the regioisomer have different crystal lattice energies. The symmetrical nature of the desired product's dihydrochloride salt in IPA often leads to preferential crystallization [4].

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I still see 2-methylpiperazine in my final product? A: Piperazines are extremely polar. Standard aqueous washes often fail to remove them completely.

  • Fix: Use the "Reverse Extraction" technique. Dissolve your crude product in DCM and wash with pH 10 carbonate buffer. The starting material (2-methylpiperazine) is more water-soluble than the isopropyl product and will wash out. Alternatively, distill the crude oil under high vacuum (<5 mmHg) before salt formation; the starting material boils much lower than the product.

Q: Can I use 2-bromopropane instead of Acetone? A: We strongly advise against it. Alkyl halides favor the "most nucleophilic" nitrogen, but the reaction is difficult to stop at mono-alkylation. You will generate significant amounts of the 1,4-diisopropyl impurity (M+42), which is very difficult to separate from the mono-isopropyl product by distillation [5].

Q: My salt is an oil, not a solid. What happened? A: You likely have trapped solvent or a mixture of mono- and dihydrochloride salts.

  • Fix: Triturate the oil with diethyl ether or MTBE to induce precipitation. Ensure you used excess HCl (>2.2 eq) to drive the equilibrium fully to the dihydrochloride form.

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Selectivity.Link

  • ResearchGate. (2013).[9] Optimization of Piperazine Monoalkylation.Link

  • BenchChem. (2025).[1][10] Protocols for Reductive Amination with Piperazin-2-ylmethanol.[10]Link

  • U.S. Patent 2,919,275A. (1959). Purification of Piperazine via Acetate and Hydrochloride Salts.Link

  • Organic Chemistry Portal. (2020). Synthesis of Monosubstituted Piperazines.Link

Sources

Troubleshooting

Controlling temperature for regio-selective synthesis of piperazines

[1] Executive Summary: The Thermal Landscape of Piperazines Piperazines are deceptive.[1] While structurally simple, the presence of two nitrogen atoms creates a complex nucleophilic duality.[1] When substituents (like a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Thermal Landscape of Piperazines

Piperazines are deceptive.[1] While structurally simple, the presence of two nitrogen atoms creates a complex nucleophilic duality.[1] When substituents (like a C2-methyl group) are introduced, the symmetry breaks, creating distinct N1 (hindered) and N4 (accessible) sites.[1] Furthermore, functionalizing the carbon backbone (C-H activation) requires overcoming the inherent inertness of the sp³ C-H bond.[1]

Temperature is your primary switch to toggle between these pathways.[1] This guide categorizes regio-selectivity into two thermal regimes:

  • Kinetic Control (Low Temp): Favors steric discrimination (N4-selectivity) and stabilizes reactive intermediates (C-lithiation).[1]

  • Thermodynamic/High-Energy Control (High Temp): Overcomes steric barriers (N1-functionalization) or drives catalytic cycles (Buchwald-Hartwig).[1]

Module A: N-Functionalization (The Kinetic vs. Thermodynamic Battle)

The Challenge: 2-Substituted Piperazines

In 2-substituted piperazines (e.g., 2-methylpiperazine), the N1 nitrogen is sterically crowded by the adjacent substituent, while N4 remains accessible.[1]

  • N4 (Distal): Kinetic product. Favored at low temperatures.[1]

  • N1 (Proximal): Thermodynamically accessible only with high energy or specific blocking strategies.[1]

Protocol 1: Regio-Selective N4-Alkylation

Objective: Mono-alkylation of 2-methylpiperazine at the N4 position.[1]

Mechanism: At lower temperatures, the activation energy barrier for the crowded N1 attack is too high.[1] The reaction channels exclusively through N4.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methylpiperazine (1.0 equiv) in DCM or THF.

  • Thermal Setpoint: Cool the system to 0 °C (ice bath). Do not run at room temperature (RT) initially.[1]

  • Base Selection: Add mild base (e.g., Et₃N, 1.1 equiv).[1] Strong bases or excess heat promote bis-alkylation.[1]

  • Electrophile Addition: Add the alkyl halide (0.95 equiv) dropwise over 30 minutes.

    • Critical: Using a slight deficit of electrophile prevents over-alkylation.[1]

  • Monitoring: Warm to RT only after TLC/LCMS confirms consumption of electrophile.

Protocol 2: Forcing N1-Functionalization

Objective: Functionalizing the hindered N1.[1] Strategy: You cannot simply "heat" your way to clean N1 selectivity because N4 will react faster. You must protect N4 first, or use Transition Metal Catalysis (Buchwald-Hartwig) which operates at high temperatures (80–110 °C) to overcome the steric barrier.[1]

Visualization: N-Selectivity Decision Matrix

N_Selectivity Start Starting Material: 2-Methylpiperazine Temp_Low Condition A: Low Temp (0°C) Stoichiometric Electrophile Start->Temp_Low Standard Alkylation Temp_High Condition B: High Temp (>80°C) Excess Electrophile Start->Temp_High Uncontrolled Heating Pd_Cat Condition C: Pd-Catalysis (Buchwald) 100°C, Ligand Control Start->Pd_Cat Arylation N4_Product Major Product: N4-Alkylated (Kinetic) >95% Regioselectivity Temp_Low->N4_Product Steric Control Mix_Product Result: Mixture of N1, N4, and Bis-alkylated Temp_High->Mix_Product Loss of Selectivity N1_Product Target Product: N1-Arylated (Ligand Dependent) Pd_Cat->N1_Product Catalytic Override

Caption: Decision tree for N-functionalization showing how temperature and catalysis dictate N4 vs. N1 selectivity.

Module B: C-H Functionalization (The Cryogenic Imperative)

The Challenge: -Lithiation

Functionalizing the carbon backbone (C2) requires deprotonating the


-proton next to the nitrogen.[1] This forms a dipole-stabilized carbanion.[1]
  • The Problem: This carbanion is configurationally unstable and prone to decomposition (via

    
    -elimination) at temperatures above -40 °C.[1]
    
  • The Solution: Cryogenic control (-78 °C) is mandatory.[1]

Protocol 3: -Lithiation of N-Boc-Piperazine

Reference: Based on the methodologies of Beak and O'Brien [1, 2].

Reagents:

  • N-Boc-piperazine (Substrate)[1]

  • s-BuLi (Strong Base - n-BuLi is often insufficient for clean deprotonation here)[1]

  • TMEDA (Ligand - essential for breaking Li aggregates)

Workflow:

  • Preparation: Flame-dry all glassware. Ensure Argon/Nitrogen atmosphere.

  • Solvent: Add anhydrous Et₂O or THF.[1]

  • Cooling (CRITICAL): Cool bath to -78 °C (Dry Ice/Acetone). Allow solvent to equilibrate for 15 mins.

  • Deprotonation: Add s-BuLi dropwise.[1]

    • Note: The internal temperature must not rise above -70 °C during addition.[1]

  • Incubation: Stir at -78 °C for 45–60 minutes.

    • Result: Formation of the lithiated intermediate.[1]

  • Trapping: Add the electrophile (e.g., MeI, CO₂, aldehyde) dissolved in THF.[1]

  • Quench: Only after the electrophile has reacted (usually 30 mins at -78 °C) can you remove the cooling bath.

Visualization: Cryogenic Lithiation Workflow

Lithiation_Flow Step1 1. N-Boc Piperazine + TMEDA Step2 2. Cool to -78°C Step1->Step2 Step3 3. Add s-BuLi (Dropwise) Step2->Step3 Internal Temp < -70°C Step4 4. Lithiated Species (Unstable > -40°C) Step3->Step4 60 min incubation Step5 5. Add Electrophile (Maintain -78°C) Step4->Step5 Trap Kinetic Species Step6 6. Warm to RT & Workup Step5->Step6 Reaction Complete

Caption: Step-by-step cryogenic lithiation process highlighting the critical temperature thresholds.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Bis-alkylation observed during N-alkylation Temperature too high or excess electrophile.[1]Cool to 0 °C or -10 °C. Use syringe pump for slow addition of electrophile (0.9 equiv).[1]
Mixture of N1 and N4 products (2-methylpiperazine) Thermodynamic equilibration or non-selective conditions.[1]Use a non-polar solvent (Hexane/Ether) if solubility permits to enhance steric discrimination.[1] Keep T < 0 °C.
Low yield in C-Lithiation (Starting material recovered) s-BuLi decomposed or temperature too low for deprotonation kinetics (rare).Titrate s-BuLi before use.[1] Ensure TMEDA is fresh and dry.
Loss of Enantioselectivity (in chiral lithiation) Temperature spike during s-BuLi addition.[1]Monitor Internal Temp. If the probe reads > -60 °C, the lithiated species racemizes.[1]
Decomposition/Tars in C-Lithiation Warming up before electrophile quench.Ensure the electrophile addition is complete before removing the dry ice bath.[1]

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi instead of s-BuLi for piperazine lithiation? A: Generally, no. n-BuLi is less basic and kinetically slower at -78 °C for this specific deprotonation.[1] s-BuLi is the standard for generating the


-lithiated N-Boc species efficiently before decomposition occurs [1].[1]

Q: Why does 2-methylpiperazine react at N4? Isn't the methyl group electron-donating (making N1 more basic)? A: While the methyl group is inductively donating, steric hindrance dominates the kinetics.[1][2] The N1 position is shielded by the adjacent methyl group.[1] Additionally, solvation effects often render the hindered amine less accessible to electrophiles.[1] N4 is the "kinetic" nucleophile [3].[1]

Q: I need to scale up the lithiation. Can I use a jacketed reactor? A: Yes, but heat transfer is your enemy.[1] On a large scale, the addition of s-BuLi is highly exothermic.[1] You must add it very slowly to prevent localized hot spots that exceed -60 °C. Flow chemistry is highly recommended for scaling this reaction to avoid the "batch exotherm" issue [4].[1]

References

  • Beak, P., & Lee, W. K. (1994).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 59(23), 6853–6854.[1] Link[1]
    
  • O'Brien, P., et al. (2016).[1] Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.[1] Journal of the American Chemical Society, 138(2), 651–659.[1] Link[1]

  • Khalili, F., et al. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][4] Link[1]

  • Firth, J. D., & O'Brien, P. (2021).[1] Rapid "High" Temperature Batch and Flow Lithiation-Trapping of N-Boc Pyrrolidine (and Piperazine). Chemistry – A European Journal,[1] 27. Link[1]

Sources

Optimization

Technical Support Center: Crystallization Strategies for 1-Isopropyl-3-methylpiperazine Salts

The following technical guide is designed for researchers and process chemists working with 1-Isopropyl-3-methylpiperazine , a lipophilic, low-melting chiral amine often used as a pharmaceutical intermediate.[1] Status:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 1-Isopropyl-3-methylpiperazine , a lipophilic, low-melting chiral amine often used as a pharmaceutical intermediate.[1]

Status: Active Subject: Salt Formation, Polymorph Screening, and Troubleshooting "Oiling Out" Applicable Compound: 1-Isopropyl-3-methylpiperazine (CAS: 26864-87-9 / 80949-76-4)[1]

Core Technical Overview

1-Isopropyl-3-methylpiperazine presents specific challenges in crystallization due to its conformational flexibility , low melting point (liquid at RT), and bifunctional basicity (secondary and tertiary amine centers).[1]

  • The Challenge: The free base is an oil.[2] Direct crystallization is rarely feasible.[1] Salt formation is required for isolation.[1]

  • The Trap: This molecule is prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during salt formation.[1] This occurs when the salt's melting point is depressed by impurities or solvent interactions, causing it to separate as a dense oil rather than a crystal lattice.[2][3][4]

  • The Solution: A systematic salt screening protocol favoring rigid dicarboxylic acids and controlled supersaturation.

Strategic Workflow: The Salt Screening Protocol

Do not rely on a single acid. Use this validated screening matrix to identify the optimal solid form.

Phase A: Counterion Selection

Piperazines have two pKa values (typically ~9.8 and ~5.6).[1] You must decide between a Mono-salt (1:1) or Di-salt (1:2) .[1]

Acid ClassSpecific AcidsRationale for this Substrate
Class I: Rigid Dicarboxylics Fumaric Acid , Oxalic Acid High Success Rate.[1] The rigid carbon backbone promotes lattice packing, reducing the "floppiness" of the piperazine ring.
Class II: Chiral Acids L-Tartaric , D-Tartaric , Dibenzoyl-tartaric Required for Resolution.[1] If your starting material is racemic, these will form diastereomeric salts, enabling chiral resolution.[5]
Class III: Strong Minerals HCl (gas or ether solution), H₂SO₄ High Risk.[1] Often forms hygroscopic salts or hydrates.[1] Use only if bioavailability requires it.[1]
Class IV: Sulfonics p-Toluenesulfonic acid (Tosylate) Lipophilic Match.[1] Good for preventing oiling out in non-polar solvents due to the aromatic ring interaction.
Phase B: Solvent System Design

Avoid pure water or pure methanol initially, as high solubility leads to oiling out. Use Anti-Solvent Crystallization .[1][6]

  • Primary Solvent (Good Solubility): Isopropanol (IPA), Ethanol, Ethyl Acetate.[1]

  • Anti-Solvent (Poor Solubility): n-Heptane, MTBE (Methyl tert-butyl ether), Diisopropyl ether.[1]

Step-by-Step Experimental Protocols

Protocol A: The "Slow-Drop" Anti-Solvent Method (Recommended)

Best for preventing oiling out.[1]

  • Dissolution: Dissolve 1.0 eq of 1-Isopropyl-3-methylpiperazine free base in 5 volumes of IPA.

  • Acid Addition: Separately dissolve 1.05 eq (for mono-salt) or 2.1 eq (for di-salt) of the selected acid (e.g., Fumaric acid) in 10 volumes of hot Ethanol.

  • Mixing: Add the acid solution to the amine solution at 50°C . Stir for 30 minutes.

  • Seeding (Critical): If available, add 0.1% wt seed crystals. If not, scratch the glass wall.

  • Anti-Solvent Addition: Add MTBE dropwise via an addition funnel.

    • Rate: 1 volume per hour.

    • Stop point: When permanent turbidity (cloudiness) is observed.[1]

  • Cooling: Cool to 0°C at a rate of 5°C per hour . (Rapid cooling = Oil).[1]

  • Isolation: Filter under N₂ pressure or vacuum. Wash with cold MTBE.[1]

Protocol B: The "Vapor Diffusion" Method

Best for generating initial seed crystals on milligram scale.[7]

  • Dissolve 50 mg of the amine and stoichiometric acid in 0.5 mL Methanol in a small HPLC vial.

  • Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Add 5 mL of Diethyl Ether or Heptane to the outer vial (do not let it overflow into the small vial).

  • Cap the large vial tight.

  • Allow to stand undisturbed for 3-7 days. The vapor from the outer solvent will slowly diffuse into the inner vial, inducing gentle crystallization.

Visualizing the Logic

Workflow 1: The "Oiling Out" Rescue Loop

This diagram illustrates the decision tree when your reaction turns into an oil instead of a solid.

OilingOutRescue Start Reaction Mixture (Amine + Acid) CheckState Cool to Room Temp Start->CheckState Outcome Visual Inspection CheckState->Outcome Solid Crystalline Solid Outcome->Solid Success Oil Oiling Out (Dense Liquid Phase) Outcome->Oil Failure Reheat Reheat to Dissolve Oil (Clear Solution) Oil->Reheat Step 1 AddSolvent Add More 'Good' Solvent (Decrease Saturation) Reheat->AddSolvent Step 2 Seed Add Seed Crystals at Metastable Zone AddSolvent->Seed Step 3 SlowCool Cool at 0.1°C/min Seed->SlowCool Step 4 SlowCool->Outcome Re-evaluate

Caption: Troubleshooting logic for converting an oiled-out phase into a crystalline solid.

Troubleshooting & FAQs

Q1: The salt formed a sticky gum/oil at the bottom of the flask. How do I fix this?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][8] This happens because the solution is supersaturated with respect to the oil phase, but not yet nucleated for the crystal phase. Corrective Action:

  • Do not filter the oil.

  • Reheat the mixture until the oil redissolves (becomes a clear single phase).

  • Add 10-20% more of the dissolving solvent (e.g., Ethanol) to lower the supersaturation.

  • Cool extremely slowly.

  • Trituration: If it remains an oil, decant the supernatant solvent.[2] Add a non-polar solvent (Diethyl ether or Hexane) to the oil and stir vigorously (high shear). This can mechanically force the oil to solidify.

Q2: My HCl salt is extremely hygroscopic and turns to liquid on the bench. Why?

Diagnosis: Piperazine dihydrochlorides are notorious for hygroscopicity.[1] The crystal lattice energy is insufficient to resist water absorption from the air. Corrective Action:

  • Switch Counterions: Try Fumarate or Oxalate .[1] These organic counterions usually form non-hygroscopic lattices.[1]

  • Drying: If you must use HCl, dry the salt in a vacuum oven at 40°C with P₂O₅ desiccant, and store in a glovebox or tightly sealed desiccator.

Q3: I am using racemic 1-Isopropyl-3-methylpiperazine. Can I just crystallize it?

Analysis: Crystallizing a racemate with an achiral acid (like HCl) usually results in a racemic compound (both enantiomers in the same unit cell). Strategic Note: If you need to separate the enantiomers, you must use a Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid).[1]

  • Protocol: Mix 1.0 eq Racemate + 0.5 eq Chiral Acid. Only one enantiomer will crystallize (the diastereomeric salt). The other remains in the mother liquor.[2]

Q4: The melting point is lower than reported in literature. Is it impure?

Diagnosis: Likely, yes.[1] But for piperazine salts, it could also be a Solvate . Verification:

  • Run TGA (Thermogravimetric Analysis).[1][6] If you see weight loss before decomposition, you have a solvate (e.g., an IPA solvate).[1]

  • Recrystallize from a different solvent (e.g., switch from IPA to Ethyl Acetate) to break the solvate.

Reference Data: Solubility & Properties

ParameterValue / CharacteristicNote
Boiling Point (Free Base) ~180°CHigh boiling liquid; difficult to distill without vacuum.[1]
pKa (Estimated) N1: ~5.6, N4: ~9.8The secondary amine is the primary protonation site.
Preferred Solvents IPA, Ethanol, TolueneGood solubility for free base; moderate for salts.[1]
Preferred Anti-Solvents Heptane, MTBE, HexaneUse to force precipitation.[1]
Critical Impurity WaterEven <1% water can cause oiling out.[1] Dry solvents are mandatory.[1]

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from [1]

  • BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from [1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[9] Wiley-VCH.[1] (Standard authoritative text on salt selection).

  • Sigma-Aldrich. 1-Isopropylpiperazine Product Data & Safety Sheets. (Used for analog physicochemical property verification).[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Isopropyl-3-methylpiperazine: A Comparative Analysis of 1H NMR, GC-MS, and FTIR Spectroscopy

Introduction: The Analytical Imperative for Substituted Piperazines in Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique physic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block for modulating solubility, permeability, and target engagement. 1-Isopropyl-3-methylpiperazine, an asymmetrically substituted derivative, presents a common analytical challenge: the unambiguous confirmation of its structure and purity. The precise placement and nature of its alkyl substituents are critical to its intended biological activity and safety profile.

This guide provides an in-depth comparison of three workhorse analytical techniques—¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of 1-Isopropyl-3-methylpiperazine. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of results, offering a practical framework for researchers in drug development.

Part 1: The Gold Standard - ¹H NMR Spectral Analysis

¹H NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. It allows us to "see" the hydrogen atoms (protons) in their unique chemical environments, revealing not only their presence but also their connectivity and spatial relationships.

Theoretical Foundation: Why ¹H NMR Excels

The power of ¹H NMR lies in three key parameters:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms (like nitrogen) and other functional groups deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.

  • Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons interact through their magnetic fields, splitting each other's signals into multiplets. The pattern of this splitting (e.g., doublet, triplet, quartet) reveals the number of neighboring protons, providing crucial connectivity information.

Predicted ¹H NMR Spectrum of 1-Isopropyl-3-methylpiperazine

No publicly available, assigned ¹H NMR spectrum for 1-Isopropyl-3-methylpiperazine could be located. Therefore, a predicted spectrum is presented below, based on established chemical shift principles and data from analogous substituted piperazines.[1][2][3][4][5][6]

Chemical Structure: Chemical structure of 1-Isopropyl-3-methylpiperazine (Note: An illustrative image would be placed here in a final document. For this guide, please refer to the chemical name for structural context.)

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Signal Label Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & In-Depth Analysis
a -CH(CH₃)₂ ~ 2.7 - 2.9 Septet (or multiplet) 1H This methine proton is attached to a nitrogen (N1), which strongly deshields it. It is coupled to the six equivalent methyl protons of the isopropyl group, theoretically resulting in a septet. In practice, this may appear as a complex multiplet.
b -CH(CH₃ )₂ ~ 1.0 - 1.2 Doublet 6H These six protons on the two methyl groups of the isopropyl moiety are equivalent. They are coupled to the single methine proton (a ), resulting in a doublet. This is a classic isopropyl signature.[7]
c -CH-CH₃ ~ 1.0 - 1.1 Doublet 3H The methyl group at the C3 position is attached to a chiral center. It is coupled to the adjacent methine proton (d ), resulting in a doublet. Its chemical shift is in the typical alkyl region.[3]
d, e, f, g Piperazine Ring Protons ~ 1.8 - 3.2 Complex Multiplets 7H This is the most complex region of the spectrum. The piperazine ring protons are diastereotopic due to the two different substituents and the chiral center at C3. Furthermore, the piperazine ring exists in a dynamic equilibrium of chair conformations.[8][9][10][11][12][13][14] This conformational flexibility can lead to signal broadening and complex, overlapping multiplets that are difficult to resolve without advanced 2D NMR techniques (like COSY and HSQC). The protons on carbons adjacent to nitrogen (C2, C5, C6) will be the most deshielded within this range.

| h | -NH | ~ 1.5 - 2.5 | Broad Singlet | 1H | The N-H proton signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4] It typically does not show coupling to adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Isopropyl-3-methylpiperazine into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. This is an iterative process, minimizing the peak width of a reference signal.

    • Set the appropriate acquisition parameters, including the pulse angle (typically 30-45° for quantitative analysis), acquisition time (~2-4 seconds), and relaxation delay (d1, typically 1-5 seconds to allow for full relaxation of protons between pulses).[15][16]

    • Calibrate the 90° pulse width to ensure accurate signal excitation.[17]

    • Acquire the spectrum, typically co-adding multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Part 2: Alternative & Complementary Analytical Techniques

While ¹H NMR is the cornerstone for structural elucidation, other techniques provide valuable, often complementary, information.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds.

Causality & Application: For a compound like 1-Isopropyl-3-methylpiperazine, GC first separates it from any impurities based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment in a predictable and reproducible manner.[18][19] The resulting mass spectrum is a "molecular fingerprint" that can be compared against spectral libraries for identification.

Expected Data:

  • Retention Time (RT): The time it takes for the compound to travel through the GC column. This is a characteristic property under specific GC conditions.

  • Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule's mass-to-charge ratio (m/z). For C₈H₁₈N₂, the expected molecular weight is 142.24 g/mol . The M⁺ peak may be weak or absent in electron ionization, a known characteristic of this technique.[18]

  • Fragmentation Pattern: The key to identification. We would expect to see characteristic fragments from the loss of a methyl group (m/z 127), an isopropyl group (m/z 99), and cleavage of the piperazine ring.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.[20][21]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Note on Derivatization: While not always necessary, piperazines containing a secondary amine (-NH) can sometimes exhibit poor peak shape (tailing) in GC. Derivatization, such as acylation, can improve volatility and chromatography.[22][23]

  • Instrumentation & Analysis:

    • Injector: Inject 1 µL of the sample into the GC inlet, which is heated (e.g., 250 °C) to vaporize the sample.

    • GC Column: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column, like a DB-5ms).

    • Oven Program: The oven temperature is ramped to separate compounds. A typical program might start at 100 °C, hold for 2 minutes, then increase to 280 °C at a rate of 15 °C/min.[21]

    • MS Interface: The column outlet is interfaced with the mass spectrometer's ion source, which is also heated.

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range (e.g., m/z 40-400) to detect the parent ion and relevant fragments.

Alternative 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality & Application: Each type of bond (C-H, N-H, C-N) vibrates at a characteristic frequency. An FTIR spectrum provides a fingerprint of the functional groups present. While it cannot provide the detailed connectivity information of NMR, it is excellent for quickly confirming the presence of key structural features.

Expected Data (Key Vibrational Frequencies):

  • ~3250-3350 cm⁻¹ (broad): N-H stretching vibration from the secondary amine.[24]

  • ~2800-3000 cm⁻¹ (strong): C-H stretching vibrations from the isopropyl and methyl groups, and the piperazine ring methylene groups.[1][24]

  • ~1450-1470 cm⁻¹: C-H bending vibrations.

  • ~1000-1250 cm⁻¹: C-N stretching vibrations.[1]

The Attenuated Total Reflectance (ATR) method is the most common and requires minimal sample preparation.[25][26][27]

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts the absorbance from the air and the crystal itself.

  • Sample Application: Place a small drop of liquid 1-Isopropyl-3-methylpiperazine (or a small amount of solid powder) directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. The instrument will automatically ratio this against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Part 3: Head-to-Head Comparison & Strategic Workflow

The choice of analytical technique is dictated by the specific question being asked.

Feature¹H NMR SpectroscopyGC-MSFTIR Spectroscopy
Primary Information Detailed molecular structure, connectivity, stereochemistryMolecular weight, fragmentation pattern, purityFunctional groups present
Specificity Very High (can distinguish isomers)High (can distinguish based on RT and fragmentation)Low to Medium (many similar compounds have similar spectra)
Sensitivity Medium (mg scale)Very High (pg to ng scale)Medium (µg to mg scale)
Sample Prep Simple dissolutionSimple dissolution (derivatization may be needed)Minimal to none (ATR)
Analysis Time 5-20 minutes per sample10-30 minutes per sample< 2 minutes per sample
Key Strength Unambiguous structural elucidationExcellent for identification in complex mixtures and trace analysisRapid, non-destructive functional group identification
Key Limitation Lower sensitivity, complex spectra for some moleculesMay not distinguish some isomers, M⁺ can be absentProvides limited structural information
Workflow for Analytical Strategy

The following diagram illustrates a logical workflow for selecting the appropriate technique when characterizing a novel substituted piperazine like 1-Isopropyl-3-methylpiperazine.

G Workflow for Characterizing 1-Isopropyl-3-methylpiperazine start Analytical Goal q1 Confirm Covalent Structure & Connectivity? q2 Identify Compound in a Mixture or at Trace Levels? q3 Quickly Verify Functional Groups? tech_nmr 1H NMR Spectroscopy q1->tech_nmr Yes tech_gcms Gas Chromatography-Mass Spectrometry (GC-MS) q2->tech_gcms Yes tech_ftir Fourier-Transform Infrared (FTIR) Spectroscopy q3->tech_ftir Yes out_nmr Provides: - Unambiguous Structure - Proton Connectivity - Relative Quantitation of Protons tech_nmr->out_nmr out_gcms Provides: - Molecular Weight (M+) - Characteristic Fragmentation - Purity Profile tech_gcms->out_gcms out_ftir Provides: - Presence of N-H, C-H, C-N bonds - 'Fingerprint' for quick ID tech_ftir->out_ftir

Caption: A decision-making workflow for selecting the optimal analytical technique.

Conclusion

For the definitive structural characterization of 1-Isopropyl-3-methylpiperazine, ¹H NMR spectroscopy is the indispensable primary technique. It is the only method among the three that can provide a complete picture of the covalent structure and the specific arrangement of the isopropyl and methyl substituents.

However, a comprehensive analysis, particularly in a drug development setting, relies on the synergy of multiple techniques. GC-MS serves as a powerful orthogonal method to confirm molecular weight and assess purity with high sensitivity, which is critical for impurity profiling. FTIR spectroscopy offers a rapid and simple means of verifying the presence of the core functional groups, acting as a quick quality control check. Together, these three techniques provide a self-validating system, ensuring the identity, structure, and purity of the target molecule with the highest degree of scientific confidence.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

  • RTI Laboratories. FTIR Analysis. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Grimm, J., et al. (2013). Computational mass spectrometry for small molecules. PMC - NIH. Available at: [Link]

  • Florek, E., et al. (2025). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Jaki, B., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. Available at: [Link]

  • Al-Buriahi, A. K., et al. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine. Available at: [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Available at: [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • University of Chicago. Protocols | NMR Facility. Available at: [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Available at: [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • University of Wisconsin-Madison. Basic NMR Concepts. Available at: [Link]

  • Al-Buriahi, A. K., et al. (2025, August 16). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Ilaš, J., et al. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Calgary. NMR: Novice Level, Spectrum 3. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Available at: [Link]

  • MSU Chemistry. Basic Practical NMR Concepts. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[26] at 298 K and 238 K. Available at: [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

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Comparative

Decoding the Molecular Blueprint: A Guide to Interpreting the Mass Spectrometry Fragmentation of 1-Isopropyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the meticulous world of scientific research and pharmaceutical development, the unambiguous identification of chemical compounds is a critical step. Gas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the meticulous world of scientific research and pharmaceutical development, the unambiguous identification of chemical compounds is a critical step. Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the structural elucidation of volatile molecules. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-isopropyl-3-methylpiperazine, offering a comparative analysis with related structures to aid researchers in their analytical interpretations.

The Fundamentals of Electron Ionization Mass Spectrometry for Cyclic Amines

Electron ionization is a "hard" ionization technique that imparts substantial energy into an analyte, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. For cyclic amines such as 1-isopropyl-3-methylpiperazine, the fragmentation process is governed by the stability of the resulting charged fragments. The initial ionization event typically involves the loss of a non-bonding electron from a nitrogen atom, creating a molecular ion (M⁺•). Subsequent fragmentation is often dominated by alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which results in the formation of a stable, resonance-stabilized iminium ion.[1][2]

The Fragmentation Pathway of 1-Isopropyl-3-methylpiperazine

The structure of 1-isopropyl-3-methylpiperazine offers several key fragmentation points that give rise to a characteristic mass spectrum.

Key Fragmentation Routes:

  • Alpha-Cleavage of the Isopropyl Group: The most favorable fragmentation is the loss of the largest alkyl group attached to a nitrogen atom.[1] In this case, the cleavage of the bond between the nitrogen at position 1 and the isopropyl group leads to the loss of a propyl radical (•CH(CH₃)₂). This generates a highly stable iminium ion at m/z 99. This peak is often the base peak in the spectrum, providing a strong indication of the N-isopropyl moiety.

  • Alpha-Cleavage of the Methyl Group: A less probable alpha-cleavage involves the loss of the methyl radical (•CH₃) from the carbon at position 3, resulting in an ion at m/z 127.

  • Ring Fragmentation: The piperazine ring can also undergo cleavage, leading to a series of smaller fragment ions. Common fragments from the piperazine ring itself can appear at m/z 70 and m/z 56.

Visualizing the Fragmentation:

The following diagram illustrates the primary fragmentation pathways of 1-isopropyl-3-methylpiperazine under electron ionization.

Fragmentation of 1-Isopropyl-3-methylpiperazine M 1-Isopropyl-3-methylpiperazine (M+•) m/z 142 F99 [M - C3H7]+ (Base Peak) m/z 99 M->F99 - •CH(CH₃)₂ (α-cleavage) F127 [M - CH3]+ m/z 127 M->F127 - •CH₃ (α-cleavage) F70 Piperazine Ring Fragment m/z 70 M->F70 Ring Cleavage F56 Piperazine Ring Fragment m/z 56 F70->F56 Further Fragmentation

Caption: Primary EI-MS fragmentation pathways of 1-Isopropyl-3-methylpiperazine.

Comparative Analysis: Differentiating from Structural Isomers

The utility of mass spectrometry is particularly evident when distinguishing between isomers. Consider the isomeric compound, 1,2-dimethyl-4-ethylpiperazine, which has the same molecular weight as 1-isopropyl-3-methylpiperazine.

Feature1-Isopropyl-3-methylpiperazine1,2-Dimethyl-4-ethylpiperazineRationale
Molecular Ion (m/z) 142142Isomers possess the same molecular mass.
Base Peak (m/z) 99 ([M-43]⁺)113 ([M-29]⁺)The base peak typically results from the loss of the largest alkyl group attached to a nitrogen atom via alpha-cleavage.
Other Key Fragments (m/z) 127, 70, 56127, 99, 70, 56The presence and relative abundance of other fragment ions will differ based on the specific substitution pattern on the piperazine ring.

This comparison demonstrates that while the molecular ions are identical, the fragmentation patterns provide distinct "fingerprints" for each isomer, enabling their unambiguous identification.

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible data for 1-isopropyl-3-methylpiperazine and related compounds, the following GC-MS protocol is recommended.[3][4]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 70°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: 40-550 amu

Sample Preparation:

Samples should be dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 100 µg/mL.

Conclusion

A thorough understanding of the principles of mass spectral fragmentation is essential for the accurate identification of organic molecules. The fragmentation of 1-isopropyl-3-methylpiperazine is dominated by predictable alpha-cleavage events, resulting in a characteristic mass spectrum. By carefully analyzing the molecular ion and the key fragment ions, and by comparing the spectrum to those of potential isomers, researchers can confidently elucidate the structure of this and other related piperazine derivatives. This guide provides a foundational framework for such interpretations, empowering scientists in their analytical endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • Deconinck, E., et al. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis, 63, 114-121.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).

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Validation

Introduction: Deciphering Molecular Structure with Infrared Light

An In-Depth Guide to the Infrared Spectroscopic Fingerprinting of 1-Isopropyl-3-methylpiperazine: A Comparative Analysis Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Fingerprinting of 1-Isopropyl-3-methylpiperazine: A Comparative Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceutical development, valued for its ability to provide a unique molecular "fingerprint." By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and elucidate its structure based on the vibrations of its chemical bonds.[1] Each bond type (e.g., C-H, N-H, C-N) vibrates at a characteristic frequency, resulting in a spectrum of absorption bands that is unique to the molecule.

For heterocyclic compounds like piperazine and its derivatives, IR spectroscopy is particularly powerful. The piperazine ring system, a common scaffold in pharmacologically active compounds, exhibits a complex series of vibrations that are sensitive to the nature and position of substituents. This guide provides a detailed analysis of the expected IR spectroscopic features of 1-isopropyl-3-methylpiperazine, a disubstituted piperazine. To establish a clear and objective understanding of its unique spectral fingerprint, we will compare its predicted vibrational modes with the experimentally determined spectra of closely related structural analogs: 1-methylpiperazine, 1-ethylpiperazine, and 2-methylpiperazine.

The Predicted Infrared Spectrum of 1-Isopropyl-3-methylpiperazine

Key Expected Vibrational Modes:

  • N-H Stretch: The secondary amine within the piperazine ring is expected to produce a single, moderately intense absorption band in the region of 3300-3500 cm⁻¹ . The exact position and broadness of this peak can be influenced by hydrogen bonding.[2]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl, methyl, and piperazine ring methylene groups will result in multiple strong, sharp bands between 2850 cm⁻¹ and 3000 cm⁻¹ .[2]

  • C-H Bending: The methyl and isopropyl groups give rise to characteristic bending (deformation) vibrations. A key diagnostic feature for the isopropyl group is a distinctive doublet expected around 1385 cm⁻¹ and 1370 cm⁻¹ due to symmetric C-H bending. The methyl group will show an asymmetric bend near 1460 cm⁻¹ , which will likely overlap with the scissoring vibration of the CH₂ groups of the ring.

  • C-N Stretching: The stretching vibrations of the C-N bonds are a hallmark of amines and are expected to appear in the fingerprint region, typically between 1000 cm⁻¹ and 1350 cm⁻¹ . These bands can be strong and are crucial for identifying the piperazine core structure.

  • Piperazine Ring Vibrations: The piperazine ring itself has a set of characteristic skeletal vibrations, including twisting, rocking, and breathing modes. Studies on various piperazine compounds have identified a consistent set of bands in several regions: 1300-1340 cm⁻¹, 1125-1170 cm⁻¹, 1010-1025 cm⁻¹, and 915-940 cm⁻¹ .[3] These bands are fundamental to the molecule's fingerprint.

Comparative Analysis: Distinguishing 1-Isopropyl-3-methylpiperazine from its Analogs

The most effective way to understand the unique spectral features of 1-isopropyl-3-methylpiperazine is to compare it with simpler, well-characterized analogs. The structural differences between these molecules lead to distinct and identifiable variations in their IR spectra.

dot

G cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target 1-Isopropyl-3-methylpiperazine Analog1 1-Methylpiperazine Target->Analog1 Different N-Alkyl Group (Isopropyl vs. Methyl) Analog2 1-Ethylpiperazine Target->Analog2 Different N-Alkyl Group (Isopropyl vs. Ethyl) Analog3 2-Methylpiperazine Target->Analog3 Different Substituent Position (N-isopropyl, C-methyl vs. C-methyl only)

Caption: Logical relationship for spectral comparison.

Comparison with 1-Methylpiperazine
  • Key Difference: 1-Methylpiperazine has a methyl group on the nitrogen instead of an isopropyl group.

  • Spectral Implication: The IR spectrum of 1-methylpiperazine will lack the characteristic C-H bending doublet of the isopropyl group around 1385-1370 cm⁻¹.[4][5] While both will show C-H and C-N stretching and piperazine ring vibrations, this absence is a definitive point of differentiation.

Comparison with 1-Ethylpiperazine
  • Key Difference: 1-Ethylpiperazine possesses an N-ethyl group.

  • Spectral Implication: Similar to the comparison with 1-methylpiperazine, the spectrum of 1-ethylpiperazine will not have the isopropyl doublet.[6][7] The C-H bending region will be different, reflecting the ethyl group's vibrations. The overall fingerprint arising from the interaction of the N-alkyl group with the piperazine ring will also differ subtly.

Comparison with 2-Methylpiperazine
  • Key Difference: In 2-methylpiperazine, the methyl group is attached to a carbon atom of the ring (C-substitution) rather than a nitrogen atom. Both nitrogens are secondary amines.

  • Spectral Implication: This structural change is significant. The spectrum of 2-methylpiperazine will show a more prominent N-H bending absorption and potentially broader N-H stretching due to two secondary amine groups.[8][9][10] Crucially, the vibrations of the C-N bonds and the overall ring symmetry are altered compared to N-substituted piperazines, leading to noticeable shifts in the fingerprint region below 1500 cm⁻¹.

Summary of Key Spectroscopic Fingerprints
Vibrational ModeExpected Wavenumber (cm⁻¹) for 1-Isopropyl-3-methylpiperazine1-Methylpiperazine[5][11]1-Ethylpiperazine[6]2-Methylpiperazine[8][10]Key Differentiating Feature
N-H Stretch ~3300-3500 (medium)PresentPresentPresent (likely stronger/broader)All have N-H, but intensity may vary.
C-H Stretch 2850-3000 (strong)2850-30002850-30002850-3000Present in all, but fine structure differs.
Isopropyl C-H Bend ~1385 & ~1370 (doublet) AbsentAbsentAbsentUnique fingerprint for the target molecule.
C-N Stretch 1000-1350 (multiple, strong)PresentPresentPresent (positions shifted)Pattern is unique due to substitution.
Piperazine Ring Multiple bands <1400 cm⁻¹Similar patternSimilar patternDifferent patternRing vibrations are sensitive to C- vs. N-substitution.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol outlines the steps for obtaining an IR spectrum of a liquid amine sample like 1-isopropyl-3-methylpiperazine using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[12]

Objective: To obtain a clean, reproducible IR spectrum for structural identification.

dot

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Measurement A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Allow to Dry Completely A->B C 3. Collect Background Spectrum (Clean, empty crystal) B->C D 4. Apply Liquid Sample (A single drop is sufficient) C->D E 5. Ensure Good Contact (Cover sample if volatile) D->E F 6. Collect Sample Spectrum (Typical: 16-32 scans, 4 cm⁻¹ resolution) E->F G 7. Clean ATR Crystal Thoroughly F->G H 8. Process Spectrum (ATR & baseline correction if needed) G->H

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • The ATR accessory, commonly equipped with a diamond or zinc selenide crystal, must be clean. Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely. The choice of cleaning solvent should be one that dissolves the sample but does not damage the crystal.

  • Background Collection (Self-Validating System):

    • Causality: A background spectrum of the ambient environment (air, solvent vapors) and the ATR crystal itself must be collected. This is a critical step because the instrument measures the ratio of the sample spectrum to this background. Without an accurate background, atmospheric water and CO₂ absorptions will appear as significant artifacts in the final spectrum.

    • Procedure: With the clean, dry ATR crystal exposed to the atmosphere, initiate the background scan from the instrument's software. Use the same scan parameters (e.g., 16 scans, 4 cm⁻¹ resolution) that you will use for the sample.

  • Sample Application:

    • Place a small drop of the liquid 1-isopropyl-3-methylpiperazine directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • Expertise Insight: Amines can be hygroscopic and can react with atmospheric CO₂ to form carbamates. For highly quantitative work or to minimize artifacts, it is advisable to work quickly or under a nitrogen purge.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the collected sample data against the stored background to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Thoroughly clean the ATR crystal immediately after the measurement using an appropriate solvent to prevent sample residue from contaminating future analyses.

    • Analyze the resulting spectrum, labeling significant peaks corresponding to the functional groups detailed in the comparative analysis above.

Conclusion

The infrared spectrum of 1-isopropyl-3-methylpiperazine is defined by a unique combination of absorption bands. While it shares general features with other N- and C-substituted piperazines, such as C-H and N-H stretching modes, its definitive fingerprint lies in the mid-frequency region. The presence of a distinct C-H bending doublet around 1385-1370 cm⁻¹ serves as a clear and unambiguous marker for the N-isopropyl group, allowing for its confident differentiation from analogs like 1-methyl- and 1-ethylpiperazine. Furthermore, the specific pattern of C-N and ring vibrations provides a secondary layer of confirmation to distinguish it from C-substituted isomers like 2-methylpiperazine. By leveraging this comparative approach and adhering to a rigorous experimental protocol, researchers can effectively use IR spectroscopy to verify the identity and purity of this and other complex piperazine derivatives.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpiperazine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). DergiPark. [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Finetech Chem. (n.d.). (3S)-3-Isopropyl-1-methylpiperazine. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PubMed. [Link]

  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (1969). Analytical Chemistry. [Link]

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  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. (n.d.). SINTEF. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University Electronic Theses and Dissertations. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. (2011). ResearchGate. Retrieved from [Link]

  • ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. (2019). MDPI. [Link]

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  • ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... (n.d.). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Electronic structure and vibrational analysis of Piperazine: 1- ((3 -... (2020). International Journal of Creative Research Thoughts. [Link]

  • Vibrational mode analysis of simple molecules. (n.d.). University of Liverpool. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Vibrational spectroscopy analysis and molecular conformational stability of N-((3-methyl-1-(phenylsulfonyl)-1H-indol. (n.d.). Journal of Physics: Conference Series. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Isopropyl-3-methylpiperazine

Executive Safety Summary 1-Isopropyl-3-methylpiperazine belongs to a class of alkyl-substituted piperazines used frequently as intermediates in pharmaceutical synthesis. Unlike standard laboratory solvents, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Isopropyl-3-methylpiperazine belongs to a class of alkyl-substituted piperazines used frequently as intermediates in pharmaceutical synthesis. Unlike standard laboratory solvents, this compound presents a dual threat: it is a corrosive organic base and a potential sensitizer .

Treat this compound as Skin Corrosion Category 1B and Serious Eye Damage Category 1 .[1] The lipophilic nature of the isopropyl and methyl groups facilitates rapid dermal absorption, accelerating chemical burns.

Parameter Critical Data
Hazard Class Corrosive (Class 8) , Flammable Liquid (Class 3 - Flashpoint dependent on purity)
Signal Word DANGER
Target Organs Respiratory system, Eyes (Cornea), Skin, Mucous Membranes.[1][2][3][4]
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides, Anhydrides.[5]
Odor Threshold Low (Amine-like/Fishy). Olfactory fatigue may occur; do not rely on smell.

Part 1: Risk Assessment & Hazard Mechanism

To select the correct PPE, you must understand the mechanism of injury.

  • Tissue Saponification: As a secondary/tertiary amine, this compound attacks membrane lipids. Unlike acid burns which coagulate protein (forming a barrier eschar), amine burns induce liquefactive necrosis, allowing the chemical to penetrate deeper into tissue until neutralized.

  • Vapor Phase Toxicity: The vapor pressure of lower molecular weight piperazines is sufficient to cause corneal edema (halo vision) and respiratory sensitization (asthma-like symptoms) without direct liquid contact.

Part 2: The PPE Matrix

Standard laboratory PPE (lab coat, 4-mil nitrile gloves, safety glasses) is insufficient for handling neat (undiluted) 1-Isopropyl-3-methylpiperazine.

Hand Protection Strategy

The "Double-Glove" Protocol is Mandatory for Synthesis. Organic amines permeate standard disposable nitrile gloves rapidly.

Glove MaterialThicknessEst. Breakthrough TimeUsage Context
Laminate (Silver Shield/4H) >2.7 mil>480 minsPrimary Barrier: Use for spill cleanup or handling >100mL neat liquid.
High-Grade Nitrile >8 mil30–60 minsSynthesis: Good dexterity. Change immediately upon splash.
Standard Nitrile 4–5 mil<10 minsIncidental Only: Use ONLY as an under-glove or for handling dilute solutions (<1%).
Latex AnyAvoid Do Not Use: Degrades rapidly; poor amine resistance.
Eye & Face Protection[5][6][9]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses allow vapors to bypass the lens, reacting with the moisture in your eyes to form an alkaline solution on the cornea.

  • Add-On: Use a Face Shield (8-inch minimum) over goggles when pouring volumes >500mL or performing exothermic neutralizations.

Respiratory Protection[6][8]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine cartridges (e.g., 3M 6001 or 6003). Note: Half-mask respirators leave eyes exposed to irritating vapors.

Part 3: Operational Workflow & Visualization

PPE Decision Logic

This logic gate ensures you are equipped correctly before opening the bottle.

PPE_Decision_Tree Start Handling 1-Isopropyl-3-methylpiperazine IsHood Is work inside a Fume Hood? Start->IsHood Volume Volume > 50mL or Neat Liquid? IsHood->Volume Yes RespProtection Full Face Respirator (OV/Amine Cartridge) + Silver Shield Gloves IsHood->RespProtection No (High Risk) StandardPPE Standard PPE: Lab Coat + 5mil Nitrile + Goggles Volume->StandardPPE No (Dilute/Small Scale) EnhancedPPE Enhanced PPE: Double Glove (8mil Nitrile outer) + Goggles + Face Shield Volume->EnhancedPPE Yes

Figure 1: Decision tree for selecting Personal Protective Equipment based on engineering controls and volume.

Synthesis & Handling Protocol
  • Preparation: Inspect glassware for micro-fractures. Amines are often distilled; ensure joints are greased or sleeved to prevent "freezing" (amines attack ground glass over time).

  • Transfer:

    • Use a cannula or positive-displacement pipette for volumes <20mL to minimize vapor exposure.

    • Never pour free-hand without a funnel.

  • Quenching:

    • Caution: Neutralizing amine waste with acid is exothermic .

    • Add the amine solution slowly to a dilute acid bath in an ice bath. Never add concentrated acid to the amine.

Part 4: Emergency Response & Disposal[10]

Spill Response Protocol

Do not use water immediately on a neat spill. Water can spread the hydrophobic chemical and generate heat.

Spill_Response Assess 1. Assess Volume & Location Isolate 2. Evacuate & Isolate (15ft) Assess->Isolate PPE_Up 3. Don Enhanced PPE (Respirator + Laminate Gloves) Isolate->PPE_Up Absorb 4. Absorb with Vermiculite/Sand (Do NOT use paper towels) PPE_Up->Absorb Collect 5. Collect into HazWaste Drum Absorb->Collect Clean 6. Wash Area with Mild Soap/Water Collect->Clean

Figure 2: Step-by-step spill response workflow minimizing vapor generation.

First Aid (Self-Validating)
  • Skin: Flush for 15 minutes minimum .[6] Validation: Use pH paper on the skin surface after flushing; continue if pH > 8.

  • Eyes: Flush for 15 minutes.[6] Hold eyelids open. Do not use neutralizing eye drops.

  • Inhalation: Move to fresh air immediately. If "halo vision" (blurry vision) occurs, medical observation is required.

Disposal[3][6]
  • Waste Stream: Segregate as Basic/Corrosive Organic Waste .

  • Labeling: Must explicitly state "Contains Piperazine Derivatives - Sensitizer."

  • Prohibition: Do not mix with oxidizing waste (Nitric acid, Peroxides) -> Risk of explosion/fire.

References

  • UC Berkeley EH&S. (2023). Glove Selection Guide: Chemical Compatibility. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Piperazine Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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